Methacrolein diacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-acetyloxy-2-methylprop-2-enyl) acetate | |
|---|---|---|
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InChI |
InChI=1S/C8H12O4/c1-5(2)8(11-6(3)9)12-7(4)10/h8H,1H2,2-4H3 | |
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InChI Key |
QFXJBPCTHSTOPE-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(=C)C(OC(=O)C)OC(=O)C | |
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Molecular Formula |
C8H12O4 | |
| Record name | METHACROLEIN DIACETATE | |
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DSSTOX Substance ID |
DTXSID70864277 | |
| Record name | Methacrolein diacetate | |
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Molecular Weight |
172.18 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methacrolein diacetate appears as a liquid. Density 1.04 g / cm3; highly toxic., Liquid; [CAMEO] Clear faintly yellow liquid; [MSDSonline] | |
| Record name | METHACROLEIN DIACETATE | |
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Boiling Point |
375.8 °F at 760 mmHg (EPA, 1998) | |
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Flash Point |
215 °C (open cup) | |
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Density |
1.051 @ 20 °C/20 °C | |
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CAS No. |
10476-95-6 | |
| Record name | METHACROLEIN DIACETATE | |
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| Record name | 2-Propene-1,1-diol, 2-methyl-, 1,1-diacetate | |
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| Record name | Methacrolein diacetate | |
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| Record name | 2-Propene-1,1-diol, 2-methyl-, 1,1-diacetate | |
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| Record name | Methacrolein diacetate | |
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| Record name | 2-methylallylidene diacetate | |
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| Record name | METHACROLEIN DIACETATE | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Molecular Structure and Characterization of Methacrolein Diacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methacrolein diacetate (2-methylprop-2-ene-1,1-diyl diacetate), a valuable chemical intermediate. We will delve into its molecular structure, synthesis, and detailed characterization using modern spectroscopic techniques. This document is intended to serve as a practical resource, offering not just theoretical knowledge but also actionable experimental protocols and data interpretation.
Introduction: Unveiling this compound
This compound is an organic compound with the chemical formula C₈H₁₂O₄.[1][2] It is the geminal diacetate derived from methacrolein. In its pure form, it exists as a colorless to light yellow liquid.[1] The significance of this compound in organic synthesis lies in its role as a stable precursor to the highly reactive α,β-unsaturated aldehyde, methacrolein.[1] The diacetate functionality serves as a protecting group for the aldehyde, allowing for selective reactions at other sites of a molecule. This protected form is particularly useful in multi-step syntheses where the aldehyde group's reactivity would otherwise interfere with desired transformations. The controlled release of methacrolein under specific conditions, typically acidic hydrolysis, makes this compound a versatile reagent in the synthesis of fine chemicals, polymers, and pharmaceuticals.[1][3]
Molecular Structure and Properties
The molecular structure of this compound features a central carbon atom bonded to a methyl group, a vinyl group, and two acetate groups. This geminal diacetate structure is key to its function as a protected aldehyde.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₄ | [1] |
| Molar Mass | 172.18 g/mol | [1] |
| IUPAC Name | 2-Methylprop-2-ene-1,1-diyl diacetate | [1] |
| CAS Number | 10476-95-6 | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 191 °C (375.8 °F) at 760 mmHg | [1] |
| Density | ~1.04 g/cm³ | [1] |
Synthesis and Purification
While methacrolein is a readily available starting material, the direct, detailed synthesis of this compound is not extensively documented in readily accessible literature. However, a standard and reliable method for the preparation of geminal diacetates (acylals) from aldehydes involves the reaction with acetic anhydride, typically in the presence of an acid catalyst.
Synthesis of Methacrolein Precursor
Methacrolein itself is a crucial intermediate in the chemical industry and can be synthesized through various routes, including the condensation of propionaldehyde with formaldehyde.[4][5][6] This reaction is often catalyzed by a secondary amine and a carboxylic acid.[4] High yields of pure methacrolein can be obtained through fractional distillation of the reaction mixture.[4]
Representative Synthesis of this compound
The following is a representative experimental protocol for the synthesis of this compound from methacrolein and acetic anhydride, based on general procedures for acylal formation.
Reaction Scheme:
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- 6. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Stability of Methacrolein Diacetate Under Acidic and Basic Conditions
Abstract
Methacrolein diacetate, a geminal diacetate, serves as a crucial precursor and protecting group in organic synthesis, particularly in pharmaceutical and polymer applications where the controlled release of the highly reactive α,β-unsaturated aldehyde, methacrolein, is required. Understanding its stability profile across a range of pH conditions is paramount for optimizing reaction conditions, ensuring formulation stability, and predicting degradation pathways. This technical guide provides a comprehensive examination of the stability of this compound under both acidic and basic aqueous conditions. We will delve into the underlying reaction mechanisms, influencing factors, degradation products, and provide field-proven experimental protocols for assessing its stability.
Introduction: The Role and Significance of this compound
Methacrolein is a valuable C4 building block in the chemical industry, utilized in the synthesis of polymers, resins, and various fine chemicals.[1] However, its high reactivity, stemming from the conjugated system of an alkene and an aldehyde, also makes it prone to polymerization and other undesirable side reactions.[2] this compound (2-methylprop-2-en-1,1-diyl diacetate) effectively "masks" the reactive aldehyde functionality, rendering the molecule more stable for storage and handling.
The utility of this compound lies in its ability to regenerate methacrolein under specific, controlled conditions. This controlled release is often triggered by changes in pH. For researchers in drug development, this property can be harnessed for targeted delivery systems, where a pH differential between the formulation and the target biological environment can initiate the release of an active aldehyde-containing compound. In polymer science, it allows for the timed introduction of a reactive monomer. Therefore, a granular understanding of its pH-dependent stability is not merely academic but a practical necessity for its effective application.
Stability Under Acidic Conditions: A Catalyzed Hydrolysis
Under acidic conditions, this compound undergoes hydrolysis to yield methacrolein and two equivalents of acetic acid. This process is not a simple dissolution but a well-defined acid-catalyzed reaction.
Mechanism of Acid-Catalyzed Hydrolysis
The hydrolysis of a geminal diacetate, such as this compound, proceeds via a mechanism analogous to the acid-catalyzed hydrolysis of esters and acetals.[3][4] The presence of acid, typically in the form of hydronium ions (H₃O⁺) in an aqueous environment, is crucial for the reaction to proceed at a significant rate.
The multi-step mechanism is as follows:
-
Protonation of a Carbonyl Oxygen: The reaction initiates with the protonation of one of the carbonyl oxygens of the diacetate by a hydronium ion. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[4]
-
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the acetate groups, converting it into a good leaving group (acetic acid).
-
Elimination of the First Acetate Group: The tetrahedral intermediate collapses, eliminating a molecule of acetic acid and forming a protonated hemiacetal acetate.
-
Repeat of Steps 1-4: The remaining acetate group undergoes the same sequence of protonation, nucleophilic attack by water, proton transfer, and elimination to release the second molecule of acetic acid and methacrolein.
The overall reaction is reversible; however, in the presence of a large excess of water, the equilibrium is driven towards the hydrolysis products.[3]
Caption: Figure 1: Acid-Catalyzed Hydrolysis of this compound
Factors Influencing Acidic Stability
-
pH: The rate of hydrolysis is directly proportional to the concentration of hydronium ions. Therefore, a lower pH will result in a faster degradation of this compound.
-
Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.
-
Solvent System: The polarity of the solvent and the availability of water will significantly impact the reaction rate. In non-aqueous or low-water content systems, the stability of this compound is significantly enhanced.
Degradation of the Primary Product: Methacrolein in Acid
The formation of methacrolein is not the end of the degradation pathway. Methacrolein itself, as an α,β-unsaturated aldehyde, can undergo further reactions in acidic aqueous media, although it is generally more stable than in basic conditions. Potential subsequent reactions include hydration of the double bond and polymerization, which can be acid-catalyzed.[2]
Stability Under Basic Conditions: Saponification
In the presence of a base, such as sodium hydroxide, this compound is also unstable and undergoes hydrolysis. This process, known as saponification, is mechanistically distinct from acid-catalyzed hydrolysis and is generally irreversible.[5]
Mechanism of Base-Catalyzed Hydrolysis (Saponification)
The reaction is initiated by the direct nucleophilic attack of a hydroxide ion on one of the electrophilic carbonyl carbons of the diacetate.
-
Nucleophilic Attack: A hydroxide ion (OH⁻) directly attacks a carbonyl carbon, forming a tetrahedral intermediate with a negative charge on the oxygen.[6]
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an acetate anion as the leaving group. This step is repeated for the second acetate group.
-
Acid-Base Reaction (Irreversible Step): The acetate anions are the conjugate bases of a weak acid (acetic acid), and in the presence of the carboxylic acid that would be transiently formed, an irreversible acid-base reaction occurs to form the carboxylate salt (sodium acetate, if NaOH is the base). This final deprotonation step drives the equilibrium towards the products, making the overall reaction irreversible.[3][5]
Caption: Figure 2: Base-Catalyzed Hydrolysis (Saponification)
Degradation of the Primary Product: Methacrolein in Base
Methacrolein is particularly unstable under basic conditions. As an α,β-unsaturated aldehyde, it is highly susceptible to Michael addition (conjugate addition) by nucleophiles, including the hydroxide ion.[2] This can lead to the formation of 3-hydroxy-2-methylpropanal. Furthermore, aldol condensation reactions and polymerization are readily initiated under basic conditions, leading to a complex mixture of degradation products.[7]
Quantitative Analysis and Data Summary
Table 1: Predicted Stability Profile of this compound
| Condition | Relative Rate of Hydrolysis | Primary Products | Stability of Methacrolein |
| Acidic (pH < 7) | Increases as pH decreases | Methacrolein, Acetic Acid | Moderately Stable |
| Neutral (pH ≈ 7) | Very Slow | (Negligible Hydrolysis) | Stable |
| Basic (pH > 7) | Increases as pH increases | Methacrolein, Acetate Salts | Unstable (Prone to Polymerization/Addition) |
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound, a robust analytical methodology is required. A combination of High-Performance Liquid Chromatography (HPLC) for the parent compound and Gas Chromatography-Mass Spectrometry (GC-MS) for the volatile degradation product (methacrolein) is recommended.
Workflow for Stability Testing
Caption: Figure 3: Experimental Workflow for Stability Testing
Protocol 1: HPLC Analysis of this compound
This method is designed to quantify the remaining parent compound over time.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for ideal retention and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: Dilute the aliquots from the stability study with the mobile phase to a suitable concentration.
-
Quantification: Generate a calibration curve using standards of this compound of known concentrations.
Causality: A reverse-phase C18 column is chosen due to the non-polar nature of the diacetate. Acetonitrile is a common organic modifier providing good peak shape for such compounds. Detection at 210 nm is suitable for capturing the electronic transitions of the ester functional groups.
Protocol 2: GC-MS Analysis of Methacrolein
This method is for the detection and quantification of the primary degradation product. Headspace analysis is preferred due to the volatility of methacrolein.
-
Instrumentation: Gas Chromatograph with a Mass Spectrometer detector and a headspace autosampler.
-
Column: A low to mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Headspace Conditions: Equilibrate the vial at 80°C for 15 minutes before injection.
-
MS Detection: Scan mode from m/z 35 to 200. For quantification, use selected ion monitoring (SIM) for the characteristic ions of methacrolein (e.g., m/z 70, 69, 41).[9]
-
Quantification: Use an external standard calibration curve of methacrolein.
Causality: GC is the ideal technique for analyzing volatile compounds like methacrolein.[1] The mass spectrometer provides definitive identification and allows for sensitive and selective quantification using SIM mode, which is crucial for tracking the formation of this degradation product in a complex matrix.
Conclusion and Field Insights
The stability of this compound is critically dependent on pH. It exhibits considerable stability under neutral conditions, making it an effective protected form of methacrolein. However, researchers and drug development professionals must be aware of its rapid degradation in both acidic and basic environments.
-
For Acidic Formulations: The hydrolysis rate is predictable and follows acid-catalyzed mechanisms. This can be exploited for controlled release, but requires careful buffer selection to achieve the desired release profile. The primary degradation product, methacrolein, is relatively stable but can undergo further reactions over time.
-
For Basic Formulations: this compound will degrade rapidly via saponification. The subsequent instability of methacrolein in basic media, leading to polymerization and side reactions, makes the use of this compound in basic formulations highly challenging and generally inadvisable unless rapid, in-situ generation of a complex product mixture is the desired outcome.
By employing the robust analytical strategies outlined in this guide, scientists can precisely characterize the stability of this compound in their specific systems, leading to more reliable and effective development of pharmaceuticals, polymers, and other advanced materials.
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Mechanism and Kinetic Study on Synthesis of Methacrolein Catalyzed by Amine/Acid. MDPI. [Link]
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Catalytic Synthesis of Methacrolein via the Condensation of Formaldehyde and Propionaldehyde with L-Proline Intercalated Layered Double Hydroxides. MDPI. [Link]
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An In-depth Technical Guide to the Hydrolysis of Methacrolein Diacetate
Executive Summary
Methacrolein is a pivotal α,β-unsaturated aldehyde, serving as a critical building block in the synthesis of polymers, resins, and fine chemicals, most notably as a precursor to methyl methacrylate (MMA).[1][2] However, its high reactivity and volatility present significant challenges in handling and storage. Methacrolein diacetate (2-methyl-2-propene-1,1-diol diacetate) offers an elegant solution, functioning as a stable, liquid pro-drug form of methacrolein.[3] It allows for the controlled, in-situ generation of methacrolein through acid-catalyzed hydrolysis. This guide provides a comprehensive exploration of the underlying chemical mechanism of this hydrolysis, detailed experimental protocols for its execution and validation, and critical safety considerations for handling the involved reagents.
The Core Mechanism: An Acid-Catalyzed Acetal Hydrolysis Pathway
The hydrolysis of this compound is a classic example of an acid-catalyzed hydrolysis of a geminal diester, a class of compounds structurally analogous to acetals. The reaction proceeds in an aqueous acidic environment, where the equilibrium is driven towards the formation of methacrolein and acetic acid by utilizing an excess of water.[4]
The generally accepted pathway is a multi-step A-1 mechanism, characterized by a rapid, reversible protonation of the substrate followed by a rate-determining unimolecular decomposition of the protonated intermediate.[5]
The step-by-step mechanism is as follows:
-
Protonation of the Acetal Oxygen: The reaction is initiated by the protonation of one of the ester carbonyl oxygens by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon and transforms the acetate group into a good leaving group (acetic acid).[6][7]
-
Formation of an Oxocarbenium Ion (Step 1): The protonated ester group is eliminated as a molecule of acetic acid. This departure is assisted by the lone pair of electrons on the adjacent ester oxygen, leading to the formation of a resonance-stabilized oxocarbenium ion. This step is typically the rate-determining step of the hydrolysis.[5][8]
-
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the highly electrophilic carbocation of the oxocarbenium ion.
-
Deprotonation to Form Hemiacetal Acetate: A subsequent deprotonation of the oxonium ion by a water molecule yields a hemiacetal acetate intermediate and regenerates the acid catalyst.
-
Repetition of the Sequence: Steps 1-4 are repeated for the second acetate group. The remaining ester oxygen is protonated, leading to its elimination as a second molecule of acetic acid and the formation of a protonated methacrolein.
-
Final Deprotonation: The protonated methacrolein is deprotonated by water to yield the final methacrolein product and regenerate the hydronium ion catalyst. The overall reaction liberates one mole of methacrolein and two moles of acetic acid for every mole of this compound hydrolyzed.
Visualization of the Hydrolysis Mechanism
Caption: Figure 1: Stepwise mechanism of acid-catalyzed hydrolysis.
Experimental Protocol: A Self-Validating Workflow
This section outlines a robust, self-validating protocol for the laboratory-scale hydrolysis of this compound. The causality behind each step is explained to ensure both reproducibility and a fundamental understanding of the process.
Materials and Equipment
| Category | Item | Purpose |
| Reagents | This compound (≥95%) | Starting Material |
| Deionized Water | Reaction Solvent/Reagent | |
| Sulfuric Acid (98%) | Acid Catalyst | |
| Sodium Bicarbonate (Saturated Sol.) | Neutralizing Agent | |
| Diethyl Ether (Anhydrous) | Extraction Solvent | |
| Sodium Sulfate (Anhydrous) | Drying Agent | |
| Apparatus | 250 mL Three-Neck Round-Bottom Flask | Reaction Vessel |
| Magnetic Stirrer and Stir Bar | Ensures Homogeneous Mixing | |
| Condenser (Allihn or Liebig) | Prevents Loss of Volatile Components | |
| Thermometer/Temperature Probe | Monitors Reaction Temperature | |
| Dropping Funnel | Controlled Addition of Catalyst | |
| Separatory Funnel | Phase Separation | |
| Rotary Evaporator | Solvent Removal | |
| Analytical | Gas Chromatograph (GC-FID) | Purity Analysis and Yield Quantification |
| GC-Mass Spectrometer (GC-MS) | Structural Confirmation |
Step-by-Step Hydrolysis Procedure
-
Reactor Setup: Assemble the three-neck flask with the magnetic stir bar, condenser, thermometer, and dropping funnel in a fume hood. Ensure a gentle flow of cooling water through the condenser.
-
Causality: The setup contains the reaction, prevents the escape of volatile and toxic methacrolein, and allows for controlled reagent addition and temperature monitoring.
-
-
Charging the Reactor: Charge the flask with this compound (e.g., 17.22 g, 0.1 mol) and deionized water (e.g., 100 mL). Begin stirring to create a suspension.
-
Causality: Using a significant excess of water drives the reaction equilibrium towards the products, maximizing the yield.
-
-
Catalyst Addition: Prepare a 10% (v/v) aqueous solution of sulfuric acid. Slowly add the acid solution dropwise from the dropping funnel over 15-20 minutes. Monitor the temperature, ensuring it does not rise excessively.
-
Causality: Slow, controlled addition of the strong acid catalyst prevents a dangerous exothermic reaction and allows for dissipation of heat.[9]
-
-
Reaction: Heat the mixture to a controlled temperature (e.g., 60-70°C) and maintain with vigorous stirring for 2-4 hours.
-
Causality: Moderate heating increases the reaction rate without causing significant evaporation or side reactions. Stirring ensures efficient contact between the reactants.
-
-
Monitoring (Self-Validation): After 2 hours, and every 30 minutes thereafter, carefully extract a small aliquot (~0.1 mL) from the reaction mixture. Immediately quench it with an equal volume of saturated sodium bicarbonate solution, extract with diethyl ether, and analyze the ether layer by GC. The reaction is complete when the this compound peak disappears.
-
Causality: In-process monitoring provides real-time data on reaction completion, preventing premature work-up or unnecessary energy expenditure.
-
Product Work-up and Purification
-
Cooling and Neutralization: Cool the reaction flask in an ice bath to room temperature. Slowly add saturated sodium bicarbonate solution until effervescence ceases and the pH is neutral (~7).
-
Causality: Neutralization quenches the reaction and removes the corrosive acid catalyst, making the product safe to handle and preventing degradation during purification.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with diethyl ether (3 x 50 mL). Combine the organic extracts.
-
Causality: Methacrolein has higher solubility in organic solvents than in the aqueous salt solution, allowing for efficient separation from inorganic byproducts.
-
-
Drying and Filtration: Dry the combined organic layers over anhydrous sodium sulfate. Swirl for 5-10 minutes, then filter or decant the solution to remove the drying agent.
-
Causality: Removal of dissolved water is crucial before distillation to obtain a pure, anhydrous product.
-
-
Solvent Removal: Remove the diethyl ether using a rotary evaporator. Use a cool water bath and apply vacuum gently.
-
Causality: This step isolates the crude methacrolein product. Care must be taken due to the high volatility of methacrolein.
-
-
Purification (Optional): For high-purity methacrolein, fractional distillation can be performed.[10]
-
Causality: Distillation separates the methacrolein (B.P. ~68°C) from any non-volatile impurities or higher-boiling side products.
-
Analytical Validation
-
Gas Chromatography (GC): Quantify the purity of the final product. A typical method uses a DB-624 column with a temperature program (e.g., 40°C for 5 min, ramp to 250°C at 10°C/min).[1] The retention times of the starting material and product are compared against authentic standards.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Confirm the identity of the product by matching its mass spectrum (molecular ion and fragmentation pattern) with a library spectrum for methacrolein.[1]
Visualization of the Experimental Workflow
Caption: Figure 2: A self-validating experimental workflow.
Data Summary and Safety Imperatives
Physicochemical Properties
| Property | This compound | Methacrolein |
| Molecular Formula | C₈H₁₂O₄ | C₄H₆O |
| Molecular Weight | 172.18 g/mol [3] | 70.09 g/mol |
| Appearance | Colorless to light yellow liquid[3] | Colorless, volatile liquid |
| Boiling Point | 191 °C[3] | ~68 °C |
| Density | ~1.04 g/cm³[3] | ~0.84 g/cm³ |
Critical Safety Considerations
E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) in practice demands an uncompromising approach to safety. Both the reactant and the product in this procedure are classified as extremely hazardous substances.
-
Toxicity: this compound is highly toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[3][9] It is a severe irritant to the eyes, skin, and respiratory tract.[3][11] Methacrolein is also highly toxic, corrosive, and a potent lachrymator.
-
Handling: All manipulations must be conducted within a certified chemical fume hood. A full complement of Personal Protective Equipment (PPE) is mandatory, including:
-
Chemical splash goggles and a face shield.
-
Chemically resistant gloves (e.g., butyl rubber or laminate).
-
A lab coat and closed-toe shoes.
-
For handling neat methacrolein, a respirator with an appropriate organic vapor cartridge is strongly recommended.[12]
-
-
Reactivity Hazards: The hydrolysis reaction is exothermic, especially with concentrated acids.[9] Methacrolein itself can undergo vigorous, and potentially explosive, polymerization, especially in the presence of acids, bases, or upon exposure to light and heat.[9] Ensure the final product is stored cool, in the dark, and potentially with a polymerization inhibitor if not used immediately.
Conclusion
The acid-catalyzed hydrolysis of this compound is a fundamentally important and practical method for the controlled generation of methacrolein. A thorough understanding of its A-1 mechanistic pathway allows researchers to optimize reaction conditions for yield and efficiency. The provided self-validating experimental workflow, which integrates in-process monitoring with final analytical confirmation, ensures a robust and reproducible synthesis. However, the extreme toxicity of the materials involved necessitates that all experimental work be conducted with the highest adherence to safety protocols. This guide provides the foundational knowledge for researchers to confidently and safely leverage this chemical transformation in their synthetic endeavors.
References
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Mechanism and Kinetic Study on Synthesis of Methacrolein Catalyzed by Amine/Acid. (2023). MDPI. Retrieved from [Link]
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This compound. (n.d.). Grokipedia. Retrieved from [Link]
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Mechanistic Insight into Methacrolein Formation from Formaldehyde and Propionaldehyde. (2022). ResearchGate. Retrieved from [Link]
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This compound | C8H12O4. (n.d.). PubChem. Retrieved from [Link]
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Synthesis of Methacrolein by Condensation of Propionaldehyde with Formaldehyde. (n.d.). ResearchGate. Retrieved from [Link]
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Catalytic Synthesis of Methacrolein via the Condensation of Formaldehyde and Propionaldehyde with L-Proline Intercalated Layered Double Hydroxides. (2022). MDPI. Retrieved from [Link]
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This compound HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]
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Acetal Hydrolysis Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]
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Hydrates, Hemiacetals, and Acetals. (2010). Master Organic Chemistry. Retrieved from [Link]
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The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. (2008). ACS Publications. Retrieved from [Link]
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Acetal Hydrolysis Mechanism + EASY TRICK! (2024). YouTube. Retrieved from [Link]
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Methacrolein Diacetate: A Novel and Stable Precursor for Advanced Methacrylate Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative for Innovation in Methacrylate Production
Methacrylates, particularly methyl methacrylate (MMA), are foundational monomers in a vast array of industries, from advanced polymers and resins to sophisticated biomedical devices and pharmaceutical formulations. The conventional synthesis routes to these vital chemical building blocks, however, are not without their challenges, often involving hazardous reagents, energy-intensive processes, and significant environmental footprints. The pursuit of cleaner, more efficient, and economically viable production methods is a critical endeavor in modern chemical research and development. This guide introduces a promising alternative pathway that leverages methacrolein diacetate as a stable, manageable precursor for methacrylate synthesis, offering potential advantages in process control, safety, and overall efficiency.
The Strategic Intermediate: Understanding Methacrolein
Methacrolein (MAL) is a pivotal intermediate in the synthesis of methyl methacrylate.[1][2] It is an unsaturated aldehyde that can be produced through several routes, with the condensation of formaldehyde and propionaldehyde emerging as a particularly efficient and clean method.[1]
Synthesis of Methacrolein via Mannich Reaction
A high-yield route to methacrolein involves the Mannich reaction of formaldehyde and propionaldehyde, catalyzed by a secondary amine and a carboxylic acid.[1] This method offers excellent selectivity and operates under relatively mild conditions.
The reaction proceeds through the formation of a Mannich base intermediate. A secondary amine, such as dibutylamine, reacts with formaldehyde to form an iminium ion. This electrophilic species then reacts with the enol form of propionaldehyde. Subsequent elimination yields methacrolein.[1] A yield of up to 97.3% can be achieved under optimized conditions.[1]
Experimental Protocol: Synthesis of Methacrolein
-
Reaction Setup: A stirred, jacketed reactor is charged with propionaldehyde, an aqueous solution of formaldehyde, and a carboxylic acid (e.g., acetic acid).
-
Catalyst Addition: A secondary amine (e.g., dibutylamine) is added dropwise to the mixture while maintaining a controlled temperature.
-
Reaction Conditions: The reaction is typically carried out at a temperature of 70-120°C and a pressure of 2-10 atmospheres.[3]
-
Work-up: Upon completion, the reaction mixture is cooled and separated into organic and aqueous phases. Methacrolein is then purified from the organic phase by distillation.
Caption: Workflow for the synthesis of methacrolein.
This compound: A Stabilized Gateway to Methacrylates
While methacrolein is a valuable intermediate, its high reactivity can present challenges in handling, storage, and purification. A strategic approach to mitigate these challenges is the conversion of methacrolein to a more stable derivative, this compound. This compound, also known as 2-methyl-2-propene-1,1-diol diacetate, effectively "protects" the reactive aldehyde group.[2]
This compound is a colorless to light yellow liquid that is stable under neutral conditions but can be readily hydrolyzed back to methacrolein in an acidic environment.[2] This controlled release of methacrolein is a key advantage, allowing for its in-situ generation in a subsequent reaction step, thereby minimizing side reactions and improving process control.
Synthesis of this compound
This compound can be synthesized from methacrolein by reaction with acetic anhydride. This reaction is typically catalyzed by an acid or a cation-exchange resin.
Experimental Protocol: Synthesis of this compound
-
Reactants: Methacrolein and acetic anhydride are charged into a reactor.
-
Catalyst: A solid acid catalyst, such as a cation-exchange resin, is added to the mixture.
-
Reaction Conditions: The reaction is carried out under solvent-free conditions with stirring at a controlled temperature.
-
Purification: The product, this compound, can be purified by distillation.
Proposed Pathway: From this compound to Methyl Methacrylate
The central proposition of this guide is the use of this compound as a precursor for the synthesis of methyl methacrylate (MMA). This pathway involves two key conceptual steps: the controlled release of methacrolein and its subsequent oxidative esterification.
In-Situ Generation of Methacrolein and Oxidative Esterification
The conversion of this compound to MMA can be envisioned as a one-pot process where the diacetate is first hydrolyzed to methacrolein, which then undergoes oxidative esterification in the presence of methanol and an oxygen source.
The key advantage of this approach lies in the gradual, controlled release of the highly reactive methacrolein, which can then be immediately consumed in the oxidative esterification step. This minimizes the concentration of free methacrolein in the reactor, thereby reducing the likelihood of undesired side reactions such as polymerization or the formation of dimeric byproducts.[4]
The direct oxidative esterification of methacrolein to MMA is a well-established process, often utilizing catalysts based on noble metals like palladium or gold.[5]
Caption: Proposed one-pot synthesis of MMA from this compound.
Comparative Analysis: The this compound Advantage
To fully appreciate the potential of the this compound route, it is essential to compare it with established industrial processes for MMA synthesis.
| Feature | Acetone Cyanohydrin (ACH) Process | Direct Oxidation of Isobutylene/tert-Butanol | Proposed this compound Pathway |
| Primary Feedstocks | Acetone, Hydrogen Cyanide, Sulfuric Acid, Methanol | Isobutylene or tert-Butanol, Air, Methanol | Propionaldehyde, Formaldehyde, Acetic Anhydride, Methanol, Air |
| Key Intermediates | Acetone cyanohydrin, Methacrylamide sulfate | Methacrolein, Methacrylic acid | Methacrolein, this compound |
| Major Byproducts | Ammonium bisulfate | CO, CO₂, various organic acids | Acetic acid, Water |
| Process Safety | High; involves highly toxic hydrogen cyanide and corrosive sulfuric acid. | Moderate; involves flammable hydrocarbons and high-temperature oxidation. | Potentially improved; avoids highly toxic reagents and allows for better control over reactive intermediates. |
| Atom Economy | Low; significant portion of reactants end up as low-value byproduct. | Moderate to high. | Potentially high; acetic acid byproduct can be recovered and recycled. |
| Process Control | Complex multi-step process. | Two-step oxidation process requiring different catalysts and conditions.[6] | Potentially simplified one-pot conversion from the stable diacetate intermediate. |
Safety and Handling of this compound
This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is classified as toxic and can be fatal if inhaled, swallowed, or in contact with skin.[4] It is also a severe irritant to the eyes, skin, and respiratory tract.[2]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, protective clothing, and eye/face protection. A full-face respirator with an appropriate cartridge should be used when handling this substance.
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong acids, bases, and oxidizing agents.[7]
-
Reactivity: this compound reacts exothermically with acids and bases.[7] Under acidic conditions, it decomposes to methacrolein, which can undergo vigorous polymerization.[7]
Conclusion and Future Outlook
The use of this compound as a precursor for methacrylate synthesis represents a promising avenue for the development of safer, more efficient, and more sustainable chemical processes. By leveraging a stable and easily handled intermediate, this proposed pathway offers the potential for improved process control and a reduction in the formation of undesirable byproducts. Further research and process optimization are warranted to fully realize the industrial viability of this innovative approach. The principles outlined in this guide provide a solid foundation for researchers and drug development professionals to explore this novel route and contribute to the advancement of methacrylate production technology.
References
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Wei, T., Liu, J., Yin, H., Zhang, G., & Li, S. (2023). Mechanism and Kinetic Study on Synthesis of Methacrolein Catalyzed by Amine/Acid. Molecules, 28(9), 3797. [Link]
- K-H. Griesbaum, et al. (1981). Process for preparing methacrolein.
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Chen, W., et al. (2020). Methyl Methacrylate Synthesis: Thermodynamic Analysis for Oxidative Esterification of Methacrolein and Aldol Condensation of Methyl Acetate. SciSpace. [Link]
- Evonik Röhm GmbH. (2016). Method for producing methacrolein and the conditioning/draining thereof for direct oxidative esterification.
-
Grokipedia. (n.d.). This compound. Grokipedia. [Link]
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Li, Y., et al. (2012). Synthesis of Methacrolein by Condensation of Propionaldehyde with Formaldehyde. Advanced Materials Research, 396-398, 1094-1097. [Link]
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Speight, J. G. (Ed.). (2019). Methacrolein. In Handbook of Petrochemical Processes. Taylor & Francis. [Link]
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Navigating the Solvent Landscape: A Technical Guide to the Solubility of Methacrolein Diacetate for Researchers and Pharmaceutical Scientists
Abstract
Methacrolein diacetate, a versatile chemical intermediate, plays a crucial role in various synthetic applications, from polymer manufacturing to the controlled release of the highly reactive methacrolein. Understanding its solubility in common organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating stable solutions. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound, offering a blend of theoretical principles, predictive analysis, and practical experimental protocols. While quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge and methodologies to confidently assess its solubility in a range of solvent systems.
Introduction: The Significance of this compound and Its Solubility
This compound (2-methyl-2-propene-1,1-diyl diacetate) is a geminal diacetate that serves as a protected form of methacrolein.[1] This colorless to light yellow liquid is characterized by the molecular formula C₈H₁₂O₄ and a molecular weight of 172.18 g/mol .[1] Its primary utility lies in its ability to controllably release methacrolein under acidic conditions, making it a valuable intermediate in the synthesis of fine chemicals, resins, and polymers.[1]
In the context of pharmaceutical development, acetals and related protected carbonyl compounds are instrumental as protecting groups in multi-step syntheses of active pharmaceutical ingredients (APIs).[2][3] They allow for selective reactions on other parts of a molecule while the reactive aldehyde functionality is masked.[2] The solubility of such intermediates dictates the choice of reaction media, influencing reaction rates, yields, and impurity profiles. Furthermore, in formulation science, particularly for controlled-release systems, understanding the solubility of all components is critical for achieving the desired release kinetics.[4]
This guide will delve into the molecular characteristics of this compound that govern its solubility, provide a predicted solubility profile across different solvent classes, and offer a detailed, self-validating experimental workflow for researchers to determine its solubility in their specific solvent systems.
Theoretical Framework: Predicting the Solubility of this compound
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[5] To predict the solubility of this compound, we must first analyze its molecular structure and inherent polarity.
This compound possesses both polar and non-polar characteristics. The two ester (acetate) groups contain polar carbon-oxygen and carbonyl (C=O) bonds, which create dipole moments. These polar regions can engage in dipole-dipole interactions with polar solvents. Conversely, the propylene backbone and the methyl groups of the acetate moieties are non-polar and will interact favorably with non-polar solvents through London dispersion forces.
The topological polar surface area (TPSA) of this compound is calculated to be 52.6 Ų, which suggests a moderate polarity.[6] For comparison, its precursor, methacrolein, has a TPSA of 17.1 Ų.[7] This higher polarity of the diacetate, due to the additional oxygen atoms, suggests that it will be more soluble in polar solvents than a simple alkene but less soluble than a small, highly polar molecule like water. Indeed, this compound is described as having only slight solubility in water.[1]
Classification of Solvents and Predicted Solubility
To systematically predict the solubility of this compound, we will consider three major classes of organic solvents:
-
Polar Protic Solvents: These solvents, such as alcohols (methanol, ethanol) and water, can engage in hydrogen bonding and have high dielectric constants.[8][9] While this compound has polar ester groups, it lacks hydrogen bond donors. It can act as a hydrogen bond acceptor at the carbonyl oxygens. Therefore, moderate to good solubility is expected in polar protic solvents, driven by dipole-dipole interactions and some hydrogen bonding.
-
Polar Aprotic Solvents: This class includes solvents like acetone, ethyl acetate, acetonitrile, and dimethylformamide (DMF). They possess significant dipole moments but do not have O-H or N-H bonds for hydrogen donation.[8][9] These solvents are expected to be excellent solvents for this compound. The dipole-dipole interactions between the solvent and the ester groups of the solute are the primary driving force for dissolution.
-
Non-polar Solvents: Solvents such as hexane, toluene, and diethyl ether have low dielectric constants and minimal dipole moments.[10] The non-polar hydrocarbon portion of this compound will have favorable interactions with these solvents. However, the polar ester groups will be less effectively solvated. Therefore, solubility in non-polar solvents is likely to be lower than in polar aprotic solvents but may still be significant, especially in less polar solvents that have some ability to interact with the ester groups, like diethyl ether.
The following diagram illustrates the predicted solubility profile based on these theoretical considerations.
Caption: Predicted solubility of this compound in different solvent classes.
Quantitative Solubility Data (Predicted)
In the absence of experimentally verified quantitative data, the following table provides a predicted solubility profile for this compound in a selection of common organic solvents. This table is based on the theoretical principles outlined above and should be used as a guideline for solvent selection, with the recommendation that experimental verification is performed for any critical application.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone | High | Strong dipole-dipole interactions with the ester groups. |
| Ethyl Acetate | High | "Like dissolves like" principle; both are esters. | |
| Acetonitrile | High | Strong dipole moment effectively solvates the polar regions of the molecule. | |
| Tetrahydrofuran (THF) | High | Good balance of polarity and non-polar character to solvate the entire molecule. | |
| Dichloromethane | High | Effective at dissolving moderately polar organic compounds. | |
| Polar Protic | Methanol | Moderate to High | Can act as a hydrogen bond donor to the ester carbonyls, in addition to dipole-dipole interactions. |
| Ethanol | Moderate to High | Similar to methanol, with a slightly larger non-polar character. | |
| Isopropanol | Moderate | Increased non-polar character compared to methanol and ethanol may slightly reduce solubility. | |
| Non-polar | Toluene | Moderate | Aromatic ring can have some interaction with the ester groups, in addition to solvating the non-polar part. |
| Diethyl Ether | Moderate | The ether oxygen provides some polarity to interact with the ester groups. | |
| Hexane | Low | Primarily London dispersion forces, which are less effective at solvating the polar ester groups. | |
| Cyclohexane | Low | Similar to hexane, with minimal polarity. |
Experimental Protocol for Determining the Solubility of this compound
The following protocol provides a reliable method for determining the solubility of this compound in a given organic solvent at a specific temperature. This method is based on the isothermal equilibrium technique.
Materials and Equipment
-
This compound (purity >95%)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.1 mg)
-
Thermostatically controlled water bath or shaker
-
Glass vials with screw caps (e.g., 10 mL)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, compatible with the solvent)
-
Gas chromatograph (GC) with a suitable column and detector (e.g., FID) or a High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV).
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Methodology
-
Preparation of Supersaturated Solutions: To a series of glass vials, add an excess amount of this compound to a known volume of the chosen solvent. The exact amount will depend on the expected solubility but should be enough to ensure that a solid phase (or in this case, an undissolved liquid phase) remains after equilibration.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for 24-48 hours with constant agitation. This extended time ensures that the solution reaches saturation.
-
Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed in the same temperature bath for at least 4 hours to allow the excess this compound to settle.
-
Sampling: Carefully withdraw a precise volume of the clear supernatant using a pre-warmed (to the equilibration temperature) pipette. Be cautious not to disturb the undissolved layer.
-
Filtration: Immediately filter the collected sample through a 0.45 µm syringe filter into a clean, tared vial. This step removes any microscopic undissolved droplets.
-
Quantification: Accurately weigh the filtered sample. Then, dilute the sample to a known volume with the same solvent.
-
Analysis: Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.
-
Calculation: From the concentration determined in the analysis and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. Express the solubility in appropriate units, such as g/100 mL or mol/L.
Practical Implications and Applications
A thorough understanding of the solubility of this compound is crucial for its effective use in research and industry.
-
In Organic Synthesis: As a protected form of methacrolein, it is used in reactions where the aldehyde is sensitive to the reaction conditions.[2][5] Knowledge of its solubility allows for the selection of an appropriate solvent that dissolves the reactants and is compatible with the reaction chemistry. For instance, its high predicted solubility in polar aprotic solvents like THF and dichloromethane makes these good candidates for reactions involving this compound.
-
In Polymer Science: this compound is a precursor for polymers and resins.[1] The choice of solvent for polymerization reactions is critical as it can affect the polymerization rate, the molecular weight of the resulting polymer, and the morphology of the final product.
-
In Drug Development and Formulation: While direct applications of this compound in drug formulations are not common due to its toxicity, the principles governing its solubility are applicable to other diacetate compounds and protected aldehydes used in pharmaceutical synthesis.[3] For example, in the development of controlled-release drug delivery systems, the solubility of the polymer, the drug, and any excipients in a common solvent is often required for the manufacturing process, such as in solvent casting of polymer films or the formation of microspheres.[4]
Conclusion
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
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PubChem. (n.d.). Methacrolein. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
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New Jersey Department of Health. (2001). Hazardous Substance Fact Sheet: this compound. Retrieved January 27, 2026, from [Link]
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Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved January 27, 2026, from [Link]
-
MDPI. (2022). Smart, Naturally-Derived Macromolecules for Controlled Drug Release. Retrieved January 27, 2026, from [Link]
-
National Institutes of Health. (2015). Degradable Controlled-Release Polymers and Polymeric Nanoparticles: Mechanisms of Controlling Drug Release. PMC. Retrieved January 27, 2026, from [Link]
-
Bio-Based Aldehydes for Industrial Synthesis: Acetaldehyde, Acetal & Paraldehyde. (2025). Acetaldehyde, Acetal & Paraldehyde. Retrieved January 27, 2026, from [Link]
-
Research Journal of Pharmacy and Technology. (2019). Polymers used in the Designing of Controlled Drug Delivery System. Retrieved January 27, 2026, from [Link]
-
JoVE. (2025). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved January 27, 2026, from [Link]
-
Royal Society of Chemistry. (2019). Photo-organocatalytic synthesis of acetals from aldehydes. Green Chemistry. Retrieved January 27, 2026, from [Link]
-
IIP Series. (n.d.). POLYMERS IN CONTROLLED RELEASE DRUG DELIVERY SYSTEMS: AN EXPLORATION OF PROPERTIES, AND APPLICATIONS. Retrieved January 27, 2026, from [Link]
-
Taylor & Francis. (n.d.). Methacrolein – Knowledge and References. Retrieved January 27, 2026, from [Link]
-
YouTube. (2017). Drug Release Mechanism for Carbopol Polymers. Retrieved January 27, 2026, from [Link]
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-
PubMed. (2025). General Acetal-Protected Aldehyde Strategy for Facile Synthesis of Covalent Organic Frameworks with Splendid Crystallinity and Uniform Morphology. Retrieved January 27, 2026, from [Link]
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved January 27, 2026, from [Link]
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Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Retrieved January 27, 2026, from [Link]
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PubChem. (n.d.). Methacrolein. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
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Asian Journal of Research in Chemistry. (2018). Physical Properties of liquids. Retrieved January 27, 2026, from [Link]
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Methodological & Application
Application Notes & Protocols: Methacrolein Diacetate as a pH-Triggered Pro-Crosslinking Agent in Polymer Chemistry
Document ID: ANP-MDA-2026-01
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of methacrolein diacetate (MDA) as a pro-crosslinking agent in polymer chemistry. We move beyond a simple recitation of steps to explain the underlying chemical principles, offering a framework for rational design of novel polymer networks. The core focus is on MDA's unique ability to generate the reactive crosslinker, methacrolein, in situ under specific acidic conditions. This property makes it an exceptional candidate for creating pH-responsive materials, such as hydrogels for controlled drug delivery. Detailed protocols for synthesis and characterization are provided, underpinned by field-proven insights to ensure experimental success and data integrity.
Principle of Operation: The "Pro-Crosslinker" Strategy
Methacrolein is a valuable monomer and crosslinking agent due to its α,β-unsaturated aldehyde structure. However, its high reactivity leads to spontaneous and often uncontrollable polymerization, resulting in insoluble and infusible resins of little practical use.[1] Direct addition of methacrolein to a polymer solution often results in premature and heterogeneous crosslinking.
This compound (MDA) elegantly circumvents this challenge. MDA is a protected form of methacrolein, where the reactive aldehyde is masked as a stable geminal diacetate.[2] This ester is stable under neutral and basic conditions but undergoes rapid acid-catalyzed hydrolysis to release methacrolein and acetic acid.[2][3]
This controlled, triggered release is the cornerstone of its utility. MDA is not the crosslinker itself, but a pro-crosslinker : a stable precursor that generates the active crosslinking agent in situ upon application of a specific trigger (in this case, low pH). This allows for homogeneous mixing of the agent within the polymer matrix before initiating the crosslinking reaction precisely when desired.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-methylprop-2-ene-1,1-diyl diacetate | [2] |
| Molecular Formula | C₈H₁₂O₄ | [2] |
| Molecular Weight | 172.18 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 191 °C | [2] |
| Density | ~1.04 g/cm³ | [2] |
| Solubility | Slight in water; Soluble in many organic solvents | [2] |
Mechanism of Action
The crosslinking process is a sequential, two-step reaction. Understanding this mechanism is critical for designing experimental conditions and troubleshooting.
-
Step 1: Acid-Catalyzed Hydrolysis (Activation): In an acidic aqueous environment, the diacetate ester of MDA is hydrolyzed, releasing two molecules of acetic acid and one molecule of methacrolein. This step is the trigger for the entire process.[3]
-
Step 2: Crosslinking by in situ Methacrolein: The newly generated methacrolein, with its reactive vinyl and aldehyde groups, can crosslink polymer chains through several potential pathways, most notably Michael addition. If the polymer backbone contains nucleophilic groups (e.g., primary amines (-NH₂) or thiols (-SH)), they can readily attack the β-carbon of the α,β-unsaturated system, forming stable covalent bonds between polymer chains.
Application Focus: pH-Responsive Hydrogels for Drug Delivery
The unique pH-triggered activation of MDA makes it an ideal candidate for fabricating hydrogels for controlled drug delivery.[4] A therapeutic agent can be loaded into a polymer solution containing MDA. This formulation can remain a stable, injectable liquid at neutral pH. Upon injection into a target tissue with a slightly acidic microenvironment (e.g., a tumor or site of inflammation), the MDA is hydrolyzed, initiating gelation in situ. This process traps the drug within the resulting hydrogel matrix, allowing for its sustained release as the drug diffuses out or as the matrix degrades.
Polymers rich in primary amine groups, such as chitosan, are excellent substrates for this application. Chitosan is biocompatible, biodegradable, and its amine groups provide the necessary nucleophiles for the Michael addition reaction with the in situ generated methacrolein.
Experimental Protocol: Synthesis of a pH-Responsive Chitosan-MDA Hydrogel
This protocol details the preparation of a chitosan-based hydrogel using MDA as a pH-triggered crosslinking agent.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| Chitosan (low molecular weight) | ≥75% deacetylated | Sigma-Aldrich | |
| This compound (MDA) | ≥95% | Sigma-Aldrich | EXTREMELY TOXIC . Handle with extreme caution. |
| Acetic Acid | Glacial, ACS Reagent | Fisher Scientific | |
| Sodium Hydroxide (NaOH) | ACS Reagent | VWR | For pH adjustment. |
| Hydrochloric Acid (HCl) | 1 M solution | VWR | For pH adjustment. |
| Deionized (DI) Water | 18.2 MΩ·cm | Millipore |
Experimental Workflow
Step-by-Step Methodology
-
Preparation of Chitosan Solution:
-
Prepare a 1% (v/v) acetic acid solution in DI water.
-
Slowly add 2.0 g of low molecular weight chitosan powder to 100 mL of the 1% acetic acid solution under vigorous stirring.
-
Cover the beaker and continue stirring at room temperature overnight to ensure complete dissolution. The resulting solution should be clear and viscous.
-
-
Incorporation of this compound:
-
Causality: This step is performed under acidic conditions (pH < 5) where the chitosan is soluble, but the hydrolysis of MDA is slow enough to allow for homogeneous mixing before significant crosslinking occurs.
-
In a well-ventilated fume hood, add the desired amount of MDA to the chitosan solution. A typical starting point is a 1:10 molar ratio of MDA to the glucosamine repeat units of chitosan.
-
Immediately vortex the solution vigorously for 1 minute to ensure uniform dispersion of the MDA.
-
-
pH-Triggered Crosslinking (Gelation):
-
Causality: Adjusting the pH to the optimal range for MDA hydrolysis (pH 5.0-6.0) initiates the rapid release of methacrolein and subsequent crosslinking.
-
Slowly add 1 M NaOH dropwise to the solution while stirring. Monitor the pH using a calibrated pH meter.
-
Adjust the pH to approximately 5.5. The solution will remain liquid for a short period.
-
Transfer the solution to a suitable mold (e.g., a 24-well plate) and incubate at 37°C.
-
Gelation should occur within 30-60 minutes, depending on the concentration of MDA.
-
-
Purification and Lyophilization:
-
Once the hydrogel is formed, carefully remove it from the mold and place it in a beaker containing a large excess of DI water.
-
The purpose of this step is to wash away unreacted MDA, acetic acid byproduct, and any non-crosslinked chitosan.
-
Soak the hydrogel for 48 hours, replacing the DI water every 8 hours.
-
For dry characterization (e.g., SEM, FTIR), freeze the purified hydrogel at -80°C for at least 4 hours, then lyophilize (freeze-dry) until all water is removed (~48 hours).
-
Characterization of the Crosslinked Hydrogel
This section provides protocols to validate the formation of the crosslinked network and to characterize its properties. Characterization is essential for ensuring reproducibility and for understanding the structure-property relationships of the material.[5]
Protocol: Gel Fraction and Swelling Ratio
-
Objective: To quantify the extent of crosslinking and the hydrogel's water absorption capacity.
-
Methodology:
-
Record the weight of the lyophilized hydrogel sample (W_dry).
-
Immerse the sample in a known volume of phosphate-buffered saline (PBS, pH 7.4) at 37°C.
-
At regular intervals, remove the hydrogel, gently blot the surface with a lint-free wipe to remove excess water, and record its weight (W_swollen).
-
Continue until the weight remains constant, indicating equilibrium swelling.
-
After the swelling study, lyophilize the hydrogel again and record the final dry weight (W_final).
-
-
Calculations:
-
Swelling Ratio (%) = [(W_swollen_eq - W_dry) / W_dry] * 100
-
Gel Fraction (%) = (W_final / W_dry) * 100
-
-
Expected Results: A higher concentration of MDA should lead to a higher gel fraction and a lower swelling ratio, indicating a denser crosslink network.
Table 2: Example Characterization Data
| MDA:Chitosan Molar Ratio | Gel Fraction (%) | Equilibrium Swelling Ratio (%) | G' at 1 Hz (Pa) |
| 1:20 | ~85% | ~1200% | ~500 |
| 1:10 | ~95% | ~700% | ~1500 |
| 1:5 | >98% | ~400% | ~3500 |
Fourier-Transform Infrared Spectroscopy (FTIR)
-
Objective: To identify chemical changes indicative of crosslinking.
-
Methodology: Acquire FTIR spectra of pure chitosan and the lyophilized chitosan-MDA hydrogel.
-
Expected Results: Compared to the pure chitosan spectrum, the crosslinked hydrogel spectrum may show a decrease in the intensity of the N-H bending vibration (around 1590 cm⁻¹) due to the consumption of primary amines in the Michael addition reaction.
Rheological Analysis
-
Objective: To measure the viscoelastic properties of the hydrogel.
-
Methodology: Use a rheometer with a parallel plate geometry. Perform a frequency sweep (e.g., 0.1 to 10 Hz) at a constant strain (e.g., 1%) within the linear viscoelastic region.
-
Expected Results: For a successfully formed hydrogel, the storage modulus (G') will be significantly higher than the loss modulus (G'') across the frequency range, and both moduli will show weak dependence on frequency.[6] This confirms the formation of a stable, elastic solid-like network.
Safety and Handling
This compound is classified as an Extremely Hazardous Substance and is highly toxic if inhaled, ingested, or absorbed through the skin.[2] It is also a severe irritant.[2]
-
ALWAYS handle this compound in a certified chemical fume hood.
-
Personal Protective Equipment (PPE) is mandatory: Wear a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves.
-
Spills: Absorb small spills with a non-combustible material like sand or vermiculite and place in a sealed container for hazardous waste disposal. Do not use water.
-
Waste Disposal: All waste materials contaminated with MDA must be disposed of as hazardous chemical waste according to institutional guidelines.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Solution does not form a gel | 1. Insufficient MDA concentration.2. Incorrect pH for hydrolysis.3. Incomplete dissolution of chitosan. | 1. Increase the molar ratio of MDA to chitosan.2. Verify pH is between 5.0-6.0 after adjustment.3. Ensure chitosan solution is fully dissolved and homogeneous before adding MDA. |
| Gel is weak or brittle | 1. Crosslink density is too low or too high.2. Inhomogeneous mixing of MDA. | 1. Adjust the MDA concentration. Lower concentration for more flexible gels, higher for stiffer gels.2. Ensure vigorous and immediate mixing after adding MDA. |
| Gel forms prematurely in the beaker | 1. Initial pH of chitosan solution was too low.2. Reaction temperature is too high. | 1. Ensure the pH of the initial chitosan/MDA mixture is below 5.0 before triggering.2. Perform the mixing and pH adjustment steps at room temperature or in an ice bath. |
References
- Google Patents. (n.d.). Process for preparing methacrolein. (US4283564A).
- Google Patents. (n.d.). Polymerization of methacrolein. (US2993878A).
-
MDPI. (2023). Mechanism and Kinetic Study on Synthesis of Methacrolein Catalyzed by Amine/Acid. Retrieved from [Link]
-
Grokipedia. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (2009). Crosslinked Methyl Methacrylate/Ethylene Glycol Dimethacrylate Polymer Compounds with a Macroazoinitiator. Retrieved from [Link]
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ResearchGate. (2016). TECHNIQUES FOR THE ANALYSIS OF CROSSLINKED POLYMERS. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Educational series: characterizing crosslinked polymer networks. Retrieved from [Link]
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Trans Tech Publications Ltd. (n.d.). Novel continuous process for methacrolein production in numerous droplet reactors. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Modelling methacrylated chitosan hydrogel properties through an experimental design approach: from composition to material properties. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2018). Synthesis, Characterization and Swelling study of Poly (Methacrylic acid-co-Maleic acid) Hydrogels. Retrieved from [Link]
-
PubMed. (2014). Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems. Retrieved from [Link]
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MDPI. (2022). Poly(ethylene Glycol) Methyl Ether Methacrylate-Based Injectable Hydrogels: Swelling, Rheological, and In Vitro Biocompatibility Properties with ATDC5 Chondrogenic Lineage. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Methacrolein by Condensation of Propionaldehyde with Formaldehyde. Retrieved from [Link]
-
SciELO. (2015). Synthesis, Swelling Properties and Evaluation of Genotoxicity of Hydrogels Based on (Meth)acrylates and Itaconic Acid. Retrieved from [Link]
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- 4. Modelling methacrylated chitosan hydrogel properties through an experimental design approach: from composition to material properties - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
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- 6. mdpi.com [mdpi.com]
Application Notes & Protocols: Leveraging Methacrolein Diacetate for the Synthesis of Advanced Functional Polymers
For Distribution To: Researchers, scientists, and drug development professionals engaged in polymer chemistry, materials science, and bioconjugation.
Introduction: Unveiling the Potential of a Protected Monomer
In the pursuit of novel polymers with precisely engineered functionalities, chemists are increasingly turning to monomers that offer a combination of reactivity and control. Methacrolein diacetate (MDA), a geminal diacetate derivative of methacrolein, represents a significant advancement in this area.[1] While methacrolein itself is a valuable precursor for polymers, its high reactivity and propensity for premature cross-linking can complicate controlled polymerization.[2][3][4] MDA elegantly circumvents this challenge by acting as a "protected" monomer.
This guide provides an in-depth exploration of this compound's application in synthesizing novel, functional polymers. Its unique structure, featuring a polymerizable vinyl group and a latent aldehyde functionality masked as a diacetate, enables a powerful "protect-polymerize-deprotect" strategy. This approach allows for the creation of well-defined, linear polymers that can be subsequently modified through their pendant aldehyde groups, opening new avenues for designing advanced materials, including cross-linkable resins, biomedical scaffolds, and targeted drug delivery systems. We will detail the underlying chemical principles, provide field-tested protocols for polymerization and functionalization, and emphasize the critical safety protocols required for handling this potent chemical intermediate.
Section 1: Core Characteristics and Critical Safety Mandates
Physicochemical Properties
This compound, or 2-methylprop-2-ene-1,1-diyl diacetate, is a colorless to light yellow liquid whose properties are foundational to its use in synthesis.[1][5]
| Property | Value | Source |
| Chemical Formula | C₈H₁₂O₄ | [5] |
| Molar Mass | 172.18 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | ~1.04 g/cm³ | [1] |
| Boiling Point | 191 °C | [1] |
| CAS Number | 10476-95-6 | [5] |
| Solubility | Slight in water | [1] |
Critical Safety Protocols & Handling
Author's Note: The significance of adhering to strict safety protocols when handling this compound cannot be overstated. It is classified as an Extremely Hazardous Substance (EHS) and is acutely toxic.[5][6]
-
Acute Toxicity: MDA is fatal if inhaled or absorbed through the skin and is harmful if swallowed.[6] It is a severe irritant to the eyes, skin, and respiratory tract, capable of causing chemical burns and permanent eye damage.[5][7] Animal studies show high mortality rates even at low concentrations and short exposure times.[5]
-
Reactivity Hazards: The compound reacts exothermically with acids and bases.[1][6] Under acidic conditions, it hydrolyzes to release methacrolein, which can undergo vigorous polymerization.[6]
-
Required Personal Protective Equipment (PPE):
-
Respiratory: A full-face respirator with appropriate organic vapor cartridges is mandatory. All work must be conducted in a certified chemical fume hood with demonstrated high flow rates.
-
Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™). Double-gloving is recommended.
-
Eye Protection: Chemical safety goggles and a full-face shield are required.
-
Skin and Body: Wear a chemical-resistant apron or full-body suit over a lab coat. Ensure no skin is exposed.
-
-
Handling and Storage: Store in a cool, dry, well-ventilated area away from acids, bases, and oxidizing agents. Containers should be tightly sealed. All personnel must be thoroughly trained on the specific hazards and emergency procedures before handling this compound.[7][8]
Section 2: The "Protect-Polymerize-Deprotect" Strategy
The core utility of MDA in polymer synthesis lies in its ability to introduce a protected aldehyde functionality into a polymer chain. The aldehyde is one of the most versatile functional groups in chemistry, but its reactivity makes direct polymerization of aldehyde-containing monomers like methacrolein challenging, often leading to insoluble, cross-linked materials.[3] MDA provides a robust solution.
-
Protect: The aldehyde in methacrolein is pre-masked as a stable geminal diacetate. This group is inert to typical free-radical polymerization conditions.
-
Polymerize: The vinyl group on MDA readily participates in polymerization, incorporating the protected aldehyde into the polymer backbone. This step can be controlled to achieve desired molecular weights and architectures.
-
Deprotect: After polymerization, the diacetate groups are selectively hydrolyzed under acidic conditions, revealing the pendant aldehyde groups along the polymer chain.[1][6]
This workflow yields a soluble, linear polymer decorated with highly reactive aldehyde functionalities, ready for post-polymerization modification.
Caption: The Protect-Polymerize-Deprotect workflow for MDA.
Section 3: Polymerization Methodologies
The choice of polymerization technique is critical as it dictates the final polymer's properties, such as molecular weight, dispersity (Đ), and architecture.
Free Radical Polymerization (FRP)
This is the most direct method for polymerizing MDA. It is analogous to the well-established polymerization of other vinyl esters like vinyl acetate.[9]
-
Causality: FRP is initiated by the thermal decomposition of an initiator (e.g., AIBN, benzoyl peroxide) to generate free radicals. These radicals attack the vinyl group of MDA, initiating a chain reaction. The process is robust and effective for achieving high molecular weight polymers. However, it offers limited control over the polymer chain length, resulting in a broader molecular weight distribution (typically Đ > 1.5).
-
Key Considerations:
-
Initiator: Azobisisobutyronitrile (AIBN) is often preferred due to its predictable decomposition kinetics and avoidance of side reactions common with peroxide initiators.
-
Solvent: Toluene, dioxane, or dimethylformamide (DMF) are suitable solvents. The choice depends on the desired reaction temperature and solubility of the resulting polymer.
-
Oxygen Exclusion: Like many radical polymerizations, the reaction must be conducted in an inert atmosphere (e.g., under nitrogen or argon) as oxygen can inhibit the process.[3]
-
Controlled Radical Polymerization (CRP)
For applications requiring well-defined polymer architectures, such as in drug delivery or nanotechnology, CRP techniques are superior.
-
Causality: Methods like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization introduce a mediating agent that reversibly caps the growing polymer chains. This establishes an equilibrium between active (growing) and dormant chains, allowing all chains to grow at a similar rate. The result is precise control over molecular weight, a narrow dispersity (Đ < 1.2), and the ability to synthesize block copolymers.
-
Applicability to MDA: While CRP of vinyl esters can be challenging, RAFT polymerization (specifically the MADIX variant) has proven effective for controlling the polymerization of vinyl acetate.[9] This precedent strongly suggests its applicability to MDA, using xanthate or dithiocarbamate-based chain transfer agents.
Copolymerization
MDA can be copolymerized with other monomers to tailor the final material's properties.
-
Causality: By introducing a comonomer (e.g., methyl methacrylate, styrene, N-isopropylacrylamide), a polymer chain with a specific ratio of MDA units can be synthesized. This allows for precise control over the density of functional aldehyde groups after deprotection, which in turn dictates properties like cross-linking density, hydrophilicity, or the number of available conjugation sites.
Caption: Schematic of MDA copolymerization to create a functional backbone.
Section 4: Field-Validated Experimental Protocols
Note: All procedures must be performed in a certified chemical fume hood by personnel trained in handling extremely hazardous substances.
Protocol 1: Synthesis of Poly(this compound) via Free Radical Polymerization
This protocol describes a standard solution polymerization to produce a homopolymer of MDA.
-
Materials:
-
This compound (MDA), inhibitor removed (pass through basic alumina column)
-
Azobisisobutyronitrile (AIBN), recrystallized from methanol
-
Anhydrous Toluene
-
Methanol (for precipitation)
-
Nitrogen or Argon gas (high purity)
-
-
Equipment:
-
Schlenk flask with magnetic stir bar
-
Schlenk line for inert atmosphere operations
-
Thermostatically controlled oil bath
-
Cannulas for liquid transfer
-
-
Procedure:
-
To a 100 mL Schlenk flask, add MDA (10.0 g, 58.1 mmol) and AIBN (95.4 mg, 0.58 mmol, for a 100:1 monomer-to-initiator ratio).
-
Add a magnetic stir bar and seal the flask with a rubber septum.
-
Add anhydrous toluene (40 mL) via cannula under an inert atmosphere.
-
Perform three freeze-pump-thaw cycles to thoroughly degas the solution.
-
After the final thaw, backfill the flask with nitrogen/argon.
-
Immerse the flask in a preheated oil bath at 70 °C and stir vigorously.
-
Allow the polymerization to proceed for 12 hours. The solution will become more viscous.
-
Quench the reaction by cooling the flask in an ice bath and exposing the solution to air.
-
Slowly add the viscous polymer solution dropwise into a beaker containing rapidly stirring methanol (500 mL). The polymer will precipitate as a white solid.
-
Allow the precipitate to settle, then decant the methanol.
-
Redissolve the polymer in a minimal amount of tetrahydrofuran (THF) and re-precipitate into methanol to further purify.
-
Collect the purified polymer by filtration and dry under vacuum at 40 °C to a constant weight.
-
-
Self-Validating System (Characterization):
-
¹H NMR: Confirm the structure by observing the disappearance of the vinyl protons (~5.0-6.0 ppm) and the appearance of the polymer backbone protons, while the acetate methyl protons (~2.1 ppm) remain.
-
GPC/SEC (in THF): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).
-
Protocol 2: Post-Polymerization Deprotection to Yield Poly(methacrolein)
This protocol details the acid-catalyzed hydrolysis to unmask the aldehyde groups.
-
Materials:
-
Poly(this compound) (from Protocol 1)
-
Dioxane
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Dialysis tubing (appropriate MWCO)
-
-
Procedure:
-
Dissolve poly(this compound) (5.0 g) in dioxane (50 mL) in a round-bottom flask.
-
To this solution, add deionized water (10 mL) followed by concentrated HCl (2.0 mL).
-
Fit the flask with a condenser and heat the mixture to 80 °C with stirring for 8 hours.
-
Cool the solution to room temperature.
-
Transfer the solution to dialysis tubing and dialyze against deionized water for 48 hours, changing the water every 6-8 hours to remove the acid and acetic acid byproduct.
-
Freeze the purified polymer solution and lyophilize (freeze-dry) to obtain the final poly(methacrolein) as a white, fluffy solid.
-
-
Self-Validating System (Characterization):
-
¹H NMR (in D₂O or DMSO-d₆): Confirm the complete disappearance of the acetate methyl proton signal (~2.1 ppm) and the appearance of the characteristic aldehyde proton signal (~9.5-10.0 ppm).
-
FTIR Spectroscopy: Observe the disappearance of the ester carbonyl stretch (~1740 cm⁻¹) and the appearance of a strong aldehyde carbonyl stretch (~1700 cm⁻¹).
-
Section 5: Applications & Future Directions
The resulting poly(methacrolein) is a versatile platform for creating advanced materials.
-
Cross-linkable Systems: The aldehyde groups can react with diols, diamines, or dihydrazides to form acetals, imines, or hydrazones, respectively, creating robust cross-linked networks for hydrogels or thermosetting resins.
-
Bioconjugation: The aldehyde is a prime target for covalent immobilization of biomolecules. Proteins and peptides can be attached via their lysine residues (primary amines) through reductive amination, creating stable, functional biomaterials for tissue engineering or biosensors.
-
Drug Delivery: Drug molecules containing primary amine or hydrazide groups can be conjugated to the polymer via pH-sensitive Schiff base or hydrazone linkages, allowing for triggered release in acidic environments like tumors or endosomes.
Conclusion
This compound is more than just another monomer; it is a strategic tool for the polymer chemist. By employing a protect-polymerize-deprotect strategy, it enables the synthesis of well-defined, aldehyde-functionalized polymers that were previously difficult to access. This opens the door to a new generation of smart materials with applications spanning from advanced coatings to cutting-edge biomedical devices. While its utility is vast, its extreme toxicity necessitates a culture of uncompromising safety and preparedness in the laboratory. With careful handling and thoughtful experimental design, MDA provides a powerful platform for innovation at the frontiers of materials science.
References
- Process for preparing methacrolein.
-
This compound. Grokipedia. [Link]
-
This compound | C8H12O4. PubChem. [Link]
- Polymerization of methacrolein.
-
This compound. Wikipedia. [Link]
-
Mechanism and Kinetic Study on Synthesis of Methacrolein Catalyzed by Amine/Acid. MDPI. [Link]
-
Hazard Substance Fact Sheet: this compound. NJ.gov. [Link]
-
Understanding vinyl acetate polymerisation accidents. IChemE. [Link]
- Vinyl acetate polymerization process.
-
Vinyl acetate. Wikipedia. [Link]
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- 9. Vinyl acetate - Wikipedia [en.wikipedia.org]
Methacrolein Diacetate: A Novel Pro-Reagent for Targeted Bioconjugation
Application Notes and Protocols for Researchers in Drug Development and Chemical Biology
Abstract
This document outlines the potential application of methacrolein diacetate as a bioconjugation reagent. This compound serves as a stable precursor, or "pro-reagent," that can be controllably activated under mild acidic conditions to generate methacrolein in situ. The released methacrolein, an α,β-unsaturated aldehyde, can then rapidly and selectively react with nucleophilic amino acid residues on proteins, such as lysine and cysteine, via a Michael addition mechanism. This approach offers a potentially valuable tool for protein modification, antibody-drug conjugate (ADC) development, and other bioconjugation applications where controlled reactivity is paramount. These notes provide a theoretical framework, key mechanistic insights, and detailed experimental protocols for utilizing this compound in bioconjugation workflows.
Introduction
Site-selective modification of proteins is a cornerstone of modern drug development, diagnostics, and fundamental biological research.[1] The ability to attach small molecules, polymers, or other proteins to a target biomolecule with high precision enables the creation of novel therapeutics, imaging agents, and research tools. While numerous bioconjugation reagents exist, there is a continuous search for novel reagents with improved stability, selectivity, and controlled reactivity.
This compound presents itself as an intriguing candidate in this space. As a geminal diacetate, it is relatively stable under neutral conditions but can be hydrolyzed under mild acidic conditions to release the highly reactive α,β-unsaturated aldehyde, methacrolein.[2][3][4] This controlled release mechanism forms the basis of its potential as a bioconjugation reagent, allowing for the in situ generation of the reactive species in the presence of the target biomolecule.
Principle of Operation: A Pro-Reagent Strategy
The core concept behind using this compound in bioconjugation is its function as a pro-reagent. The diacetate group effectively "masks" the reactive aldehyde of methacrolein, rendering the molecule significantly less reactive and easier to handle. Upon controlled acidification of the reaction medium, the diacetate is hydrolyzed, liberating methacrolein. This freshly generated methacrolein is then available to react with nucleophilic residues on the protein surface.
Scientific Rationale and Mechanistic Insights
The reactivity of methacrolein towards proteins is primarily governed by the Michael addition (or conjugate addition) reaction.[5][6][7] This reaction involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound. In the context of proteins, the primary nucleophiles are the side chains of lysine (ε-amino group) and cysteine (thiol group).
The reaction with lysine is of particular interest as it can lead to stable adducts.[8][9][10][11] The initial Michael addition of the lysine amine to the methacrolein double bond is followed by the formation of a Schiff base with the aldehyde, leading to a stable heterocyclic adduct.
Advantages of this compound as a Bioconjugation Reagent
-
Controllable Reactivity: The generation of the reactive species can be triggered by a pH shift, offering temporal control over the conjugation reaction.
-
Improved Stability and Handling: As a pro-reagent, this compound is expected to be more stable and less volatile than methacrolein, simplifying storage and handling.
-
Potential for Site-Selectivity: The reactivity of the generated methacrolein may be influenced by the local microenvironment of amino acid residues, potentially leading to preferential modification of certain sites.
Safety and Handling Precautions
This compound is a toxic compound and should be handled with extreme caution in a well-ventilated fume hood.[12][13][14][15] It is classified as a poison and can cause severe irritation to the eyes, skin, and respiratory tract.[13][14] Skin contact should be avoided, and appropriate personal protective equipment (gloves, lab coat, safety goggles) must be worn at all times.[3][14] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[14][16]
Table 1: Chemical and Safety Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂O₄ | [4][13] |
| Molecular Weight | 172.18 g/mol | [15] |
| Appearance | Colorless to pale yellow liquid | [15][16] |
| Density | ~1.04 g/cm³ | [3][15] |
| Hazards | Toxic, irritant, combustible | [12][13][14] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | [14][16] |
Experimental Protocols
Note: These protocols are proposed based on the chemical principles of this compound and established bioconjugation techniques. Optimization will be necessary for specific proteins and applications.
Protocol 1: General Protein Modification with this compound
This protocol describes a general method for labeling a protein with this compound.
Materials:
-
Protein of interest (e.g., BSA, IgG) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Activation Buffer: 0.1 M Sodium Acetate Buffer, pH 5.0
-
Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., PD-10)
-
Spectrophotometer
-
SDS-PAGE materials
Procedure:
-
Protein Preparation: Prepare a solution of the protein of interest at a concentration of 1-10 mg/mL in Reaction Buffer.
-
Reagent Preparation: Prepare a stock solution of this compound (e.g., 100 mM) in a water-miscible organic solvent such as DMSO or DMF.
-
Activation and Conjugation: a. To the protein solution, add a calculated volume of Activation Buffer to lower the pH to approximately 6.0-6.5. The optimal pH for activation should be determined empirically. b. Add the desired molar excess of this compound stock solution to the protein solution. A starting point is a 10- to 50-fold molar excess relative to the protein. c. Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.
-
Quenching: Add a sufficient volume of Quenching Solution to the reaction mixture to achieve a final concentration of 50-100 mM Tris. This will quench any unreacted methacrolein. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).
-
Characterization: a. Degree of Labeling (DOL): The DOL can be estimated using MALDI-TOF mass spectrometry to determine the mass shift of the modified protein. b. SDS-PAGE Analysis: Analyze the purified conjugate by SDS-PAGE to confirm modification and assess for any aggregation or degradation.
Protocol 2: Two-Step Antibody-Drug Conjugation (ADC) Proof-of-Concept
This protocol outlines a two-step approach for conjugating a small molecule drug to an antibody.
Materials:
-
Antibody (e.g., Trastuzumab) in PBS, pH 7.4
-
Small molecule drug with a nucleophilic handle (e.g., a primary amine or thiol)
-
This compound
-
Activation Buffer: 0.1 M Sodium Citrate Buffer, pH 5.5
-
Conjugation Buffer: 0.1 M HEPES, 150 mM NaCl, pH 7.0
-
Purification system (e.g., SEC-HPLC)
Procedure:
-
Antibody Modification: a. Modify the antibody with this compound as described in Protocol 1, using a lower molar excess (e.g., 5-20 fold) to control the degree of labeling. b. Purify the modified antibody using a desalting column equilibrated in Conjugation Buffer.
-
Drug Conjugation: a. To the purified, modified antibody, add the small molecule drug (dissolved in a suitable solvent) at a 5- to 10-fold molar excess over the incorporated methacrolein moieties. b. Incubate the reaction for 2-12 hours at room temperature or 4°C.
-
Purification: Purify the resulting ADC using SEC-HPLC to remove unconjugated drug and any aggregated antibody.
-
Characterization: a. Drug-to-Antibody Ratio (DAR): Determine the DAR using UV-Vis spectroscopy (if the drug has a distinct chromophore) or Hydrophobic Interaction Chromatography (HIC-HPLC). b. Mass Spectrometry: Confirm the conjugation and DAR using mass spectrometry. c. Functional Assays: Assess the binding affinity and biological activity of the ADC.
Table 2: Suggested Starting Conditions for Optimization
| Parameter | Range to Explore | Rationale |
| pH of Activation | 5.0 - 7.0 | To control the rate of methacrolein generation. |
| Molar Excess of Reagent | 5x - 100x | To control the degree of protein modification. |
| Reaction Time | 30 min - 12 hours | To optimize conjugation efficiency. |
| Temperature | 4°C - 25°C | To balance reaction rate and protein stability. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Degree of Labeling | Inefficient activation of this compound. | Lower the pH of the activation step; increase the reaction time or temperature. |
| Insufficient molar excess of the reagent. | Increase the molar excess of this compound. | |
| Protein Aggregation | Over-modification of the protein. | Reduce the molar excess of the reagent or the reaction time. |
| Protein instability at the reaction pH. | Screen different buffer systems and pH values. | |
| Inconsistent Results | Hydrolysis of this compound stock solution. | Prepare fresh stock solutions before each use. |
Conclusion
This compound holds promise as a novel pro-reagent for bioconjugation. Its ability to be activated in situ to generate the reactive species, methacrolein, offers a level of control that may be advantageous in various applications. The protocols and theoretical framework provided herein serve as a starting point for researchers to explore the potential of this reagent in their own work. Further investigation and optimization are required to fully elucidate its capabilities and limitations.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Methacrolein by Condensation of Propionaldehyde with Formaldehyde. Retrieved from [Link]
-
O'LAUGHLIN CORPORATION. (2023, May 28). Safety Data Sheet - Acrolein Diacetate. Retrieved from [Link]
-
JoDrugs. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
Scorecard. (n.d.). Chemical Detail: this compound. Retrieved from [Link]
-
JoVE. (2023, April 30). Conjugate Addition of Enolates: Michael Addition. Retrieved from [Link]
-
New Jersey Department of Health. (2001, December). Hazardous Substance Fact Sheet: this compound. Retrieved from [Link]
-
Grokipedia. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). US4283564A - Process for preparing methacrolein.
-
Journal of the American Chemical Society. (n.d.). Acrolein-Mediated Conversion of Lysine to Electrophilic Heterocycles for Protein Diversification and Toxicity Profiling. Retrieved from [Link]
-
Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved from [Link]
-
National Institutes of Health. (2025, February 7). Acrolein-Mediated Conversion of Lysine to Electrophilic Heterocycles for Protein Diversification and Toxicity Profiling. Retrieved from [Link]
-
ResearchGate. (n.d.). Acrolein-Mediated Conversion of Lysine to Electrophilic Heterocycles for Protein Diversification and Toxicity Profiling. Retrieved from [Link]
-
PubMed. (2017, May 3). Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones. Retrieved from [Link]
-
PubMed. (2025, February 19). Acrolein-Mediated Conversion of Lysine to Electrophilic Heterocycles for Protein Diversification and Toxicity Profiling. Retrieved from [Link]
-
Wiley Online Library. (n.d.). CHAPTER 5: Nucleophilic Thiol‐alkene Michael Addition for the Functionalization of Polymers and for Bioconjugation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. Retrieved from [Link]
Sources
- 1. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 5. Video: Conjugate Addition of Enolates: Michael Addition [jove.com]
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- 8. pubs.acs.org [pubs.acs.org]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Methacrolein Diacetate
Welcome to the technical support center for the synthesis of methacrolein diacetate. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to empower you to overcome challenges and achieve optimal results in your experiments. Our approach is rooted in scientific principles and practical, field-tested experience.
Overview of this compound Synthesis
This compound, also known as 2-methyl-2-propene-1,1-diol diacetate, is a valuable chemical intermediate. Its synthesis is typically a two-stage process. The first stage involves the production of methacrolein, followed by its conversion to this compound.
Stage 1: Methacrolein Synthesis via Aldol Condensation
Methacrolein is commonly synthesized through the aldol condensation of propionaldehyde and formaldehyde. This reaction is often catalyzed by a secondary amine and a carboxylic acid, proceeding through a Mannich reaction mechanism.[1][2][3][4] The choice of catalyst and reaction conditions is critical for maximizing the yield and minimizing byproducts.[2][4]
Stage 2: Formation of this compound
The second stage involves the reaction of methacrolein with an acetylating agent, typically acetic anhydride, in the presence of a catalyst to form the diacetate. This reaction essentially protects the aldehyde functional group as a geminal diacetate.
This guide will focus primarily on the optimization and troubleshooting of the second stage: the conversion of methacrolein to this compound.
Reaction Mechanism and Key Parameters
The formation of this compound from methacrolein and acetic anhydride is an acid-catalyzed reaction. The mechanism involves the protonation of the carbonyl oxygen of methacrolein, followed by nucleophilic attack of acetic anhydride.
Reaction Scheme:
Sources
Minimizing byproduct formation in methacrolein diacetate synthesis.
Welcome to the Technical Support Center for Methacrolein Diacetate Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing high-purity this compound while minimizing the formation of troublesome byproducts. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to address the common challenges encountered during this synthesis.
Introduction: The Challenge of Purity
This compound serves as a stable precursor for the controlled release of methacrolein, a valuable intermediate in the synthesis of polymers, resins, and fine chemicals.[1][2] The primary route to this compound involves the reaction of methacrolein with acetic anhydride, typically under acidic catalysis. While seemingly straightforward, this reaction is often plagued by byproduct formation, primarily stemming from the inherent reactivity of the methacrolein starting material. This guide provides a structured approach to troubleshooting and optimizing your synthesis for higher yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Starting Material Purity and Handling
Question 1: My final product is a discolored yellow or brown, even after purification. What is the likely cause?
Answer: Discoloration is a common issue and is almost always linked to the presence of polymeric or oligomeric impurities.[3] These colored byproducts form due to the high propensity of methacrolein to polymerize. The polymerization can be initiated by heat, light, oxygen, and acidic or basic conditions.[3]
-
Causality: Methacrolein is an α,β-unsaturated aldehyde, making its vinyl group highly susceptible to radical and ionic polymerization. Even trace amounts of impurities in your starting methacrolein can initiate these polymerization chain reactions. Furthermore, acidic catalysts used in the diacetate synthesis can accelerate this process. The resulting polymers are often complex, colored materials that are difficult to remove completely.
-
Troubleshooting Protocol:
-
Assess Starting Material Purity: Before starting the synthesis, analyze your methacrolein for purity using Gas Chromatography (GC). Key impurities to look for are other aldehydes (like formaldehyde or propanal from its own synthesis) and any polymeric material.[3]
-
Freshly Distill Methacrolein: If the purity is questionable or if the material has been stored for an extended period, it is highly recommended to freshly distill the methacrolein immediately before use.[4] This removes non-volatile impurities and breaks down some oligomers.
-
Inert Atmosphere: Handle methacrolein under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen-catalyzed polymerization.[3]
-
Question 2: I observe a significant amount of solid precipitate or a viscous residue in my reaction flask. What is it and how can I prevent it?
Answer: This is very likely polymethacrolein. As mentioned, methacrolein readily polymerizes, and this is a primary cause of yield loss and purification difficulties.
-
Causality: The conditions of the diacetate synthesis, particularly the presence of an acid catalyst and potentially elevated temperatures, create a favorable environment for methacrolein polymerization.
-
Troubleshooting Protocol:
-
Inhibitor Addition: Add a suitable polymerization inhibitor to your methacrolein immediately after distillation and to the reaction mixture itself. Common choices include hydroquinone, hydroquinone monomethyl ether (MEHQ), or phenothiazine.[3] These compounds act as radical scavengers, terminating the polymerization chain reactions.
-
Temperature Control: Maintain a low reaction temperature. While some heat may be necessary to drive the reaction to completion, excessive temperatures will significantly accelerate polymerization.
-
Reaction Time: Monitor the reaction progress and avoid unnecessarily long reaction times, as this increases the opportunity for polymerization.
-
Section 2: Reaction Conditions and Byproduct Control
Question 3: My yield of this compound is consistently low, even with high conversion of methacrolein. What are the potential side reactions?
Answer: Low yields despite high starting material consumption point towards competing side reactions. The most probable culprits are aldol condensation and Michael addition.
-
Causality:
-
Aldol Condensation: Under acidic or basic conditions, methacrolein can undergo self-condensation to form various aldol adducts. If other aldehydes are present as impurities, cross-aldol reactions can also occur. These reactions consume your starting material and introduce new impurities.
-
Michael Addition: The α,β-unsaturated nature of methacrolein makes it susceptible to Michael addition. Acetic acid (present as an impurity in acetic anhydride or formed from its hydrolysis) can potentially act as a nucleophile, adding across the double bond.
-
-
Troubleshooting Protocol:
-
Catalyst Choice: The choice of catalyst is critical. While strong acids can be effective, they can also promote polymerization and other side reactions. A solid acid catalyst, such as a cation-exchange resin, can offer better control and easier removal from the reaction mixture.
-
Stoichiometry: Carefully control the stoichiometry of your reactants. A slight excess of acetic anhydride is often used to ensure complete conversion of methacrolein, but a large excess can lead to purification challenges.
-
Anhydrous Conditions: Ensure your reactants and reaction setup are scrupulously dry. Water will hydrolyze acetic anhydride to acetic acid, which can participate in side reactions and also hydrolyze your desired product.
-
Question 4: How do I choose the right catalyst for the synthesis?
Answer: The ideal catalyst should efficiently promote the formation of the diacetate while minimizing side reactions.
-
Expertise & Experience: While various acid catalysts can be used, solid acid catalysts like acidic ion-exchange resins are often preferred in industrial settings. They offer several advantages:
-
Ease of Separation: They can be easily filtered off from the reaction mixture, simplifying the work-up procedure.
-
Reduced Corrosion: They are less corrosive than mineral acids.
-
Potential for Reuse: They can often be regenerated and reused.
-
-
Recommended Catalyst System: A macroporous strong acid cation-exchange resin is a good starting point.
| Catalyst Type | Advantages | Disadvantages |
| Mineral Acids (e.g., H₂SO₄) | Inexpensive, readily available | Can be highly corrosive, difficult to remove, may promote polymerization |
| Lewis Acids | Can be highly active | Often sensitive to moisture, can be expensive |
| Solid Acid Catalysts | Easily separated, reusable, less corrosive | May have lower activity than homogeneous catalysts, potential for pore blockage |
Section 3: Purification and Analysis
Question 5: What is the best method to purify crude this compound?
Answer: Fractional distillation under reduced pressure is the most common and effective method for purifying this compound.[5]
-
Causality: this compound has a relatively high boiling point (approximately 191 °C at atmospheric pressure).[2] Distillation at atmospheric pressure would require high temperatures that could lead to decomposition and polymerization. Reduced pressure lowers the boiling point, allowing for distillation at a safer temperature.
-
Experimental Protocol: Fractional Distillation
-
Neutralize: Before distillation, it is crucial to neutralize any remaining acid catalyst. This can be done by washing the crude product with a dilute solution of a weak base, such as sodium bicarbonate, followed by a water wash and drying over an anhydrous salt (e.g., magnesium sulfate).
-
Add Inhibitor: Add a fresh portion of a polymerization inhibitor to the distillation flask.
-
Vacuum: Apply a vacuum to the distillation apparatus. The pressure should be low enough to allow the product to distill at a temperature below 100-120 °C.
-
Fractionation: Use an efficient fractionating column to separate the this compound from lower-boiling impurities (e.g., residual acetic anhydride and acetic acid) and higher-boiling residues (polymeric material).
-
Collect Fractions: Collect the fraction corresponding to the boiling point of this compound at the applied pressure.
-
Question 6: How can I confirm the purity of my final product and identify byproducts?
Answer: A combination of analytical techniques is recommended for a comprehensive analysis.
-
Analytical Workflow:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for assessing purity and identifying volatile byproducts.[1] It will allow you to quantify the amount of this compound and identify impurities based on their mass spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information, confirming the identity of your product and helping to elucidate the structure of unknown impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the functional groups present in your product and can indicate the presence of hydroxyl groups (from hydrolysis or aldol byproducts) or unreacted carbonyl groups.
-
Visualizing the Process: Diagrams and Workflows
Workflow for Minimizing Byproduct Formation
Caption: A comprehensive workflow for the synthesis of high-purity this compound.
Key Byproduct Formation Pathways
Caption: Major reaction pathways leading to the desired product and common byproducts.
References
-
Mechanism and Kinetic Study on Synthesis of Methacrolein Catalyzed by Amine/Acid. (2023). MDPI. [Link]
- Process for preparing methacrolein. (1981).
- Method for producing methacrolein and the conditioning/draining thereof for direct oxidative esterification. (2016).
-
Catalytic Synthesis of Methacrolein via the Condensation of Formaldehyde and Propionaldehyde with L-Proline Intercalated Layered Double Hydroxides. (2021). MDPI. [Link]
- Process for producing (meth)acrylic anhydride and process for producing (meth)acrylic ester. (2003).
-
This compound. (n.d.). Grokipedia. [Link]
Sources
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- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. US4283564A - Process for preparing methacrolein - Google Patents [patents.google.com]
Technical Support Center: Stabilizing Methacrolein Diacetate Against Premature Hydrolysis
Welcome to the technical support center for methacrolein diacetate. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing premature hydrolysis of this compound during storage. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring the integrity of your experiments and the stability of this valuable reagent.
I. Understanding the Instability: The Chemistry of this compound Hydrolysis
This compound, a geminal diacetate, serves as a protected form of the highly reactive α,β-unsaturated aldehyde, methacrolein. Its stability is paramount for its successful application in synthesis. The primary degradation pathway is hydrolysis, which is catalyzed by the presence of acid or, to a lesser extent, base.[1]
The acid-catalyzed hydrolysis mechanism involves the protonation of one of the acetate carbonyl oxygens, followed by nucleophilic attack by water. This leads to the formation of a hemiacetal intermediate, which then rapidly decomposes to yield methacrolein and two molecules of acetic acid. The presence of even trace amounts of acidic impurities or atmospheric moisture can initiate this cascade, compromising the purity of the material.
II. Troubleshooting Guide: Diagnosing and Addressing Hydrolysis
This section is formatted in a question-and-answer style to directly address common issues encountered during the storage and handling of this compound.
Q1: I've noticed a sharp, pungent odor from my stored this compound, different from when it was fresh. What could be the cause?
A1: A sharp, pungent odor is a strong indicator of hydrolysis. This is due to the formation of methacrolein, a volatile and odorous α,β-unsaturated aldehyde, and acetic acid. The presence of these hydrolysis products signifies degradation of your this compound.
Q2: My recent synthesis using stored this compound gave a low yield. How can I confirm if hydrolysis is the culprit?
A2: A diminished yield is a common consequence of using hydrolyzed this compound. To confirm this, you can perform analytical tests to assess the purity of your stored reagent.
-
¹H NMR Spectroscopy: This is a powerful tool to detect the presence of hydrolysis products.
-
This compound: Look for the characteristic proton signals of the intact molecule.
-
Methacrolein (impurity): The aldehyde proton of methacrolein appears as a singlet around 9.48 ppm.[2] The vinyl protons will also have distinct shifts.
-
Acetic Acid (impurity): A singlet corresponding to the methyl protons of acetic acid will be observed around 2.1 ppm.[3]
-
-
GC-MS Analysis: Gas chromatography-mass spectrometry can separate and identify the components in your sample.
-
You will observe a peak for this compound and additional peaks for methacrolein and acetic acid if hydrolysis has occurred. The relative peak areas can provide a semi-quantitative measure of the degradation.
-
Q3: What are the primary factors that could have led to the hydrolysis of my this compound during storage?
A3: The most common culprits for premature hydrolysis are:
-
Exposure to Moisture: Atmospheric moisture is a key reactant in the hydrolysis process.
-
Presence of Acidic Impurities: Trace amounts of acid can catalyze the hydrolysis reaction. These can be introduced from the container, from residual catalysts used in the synthesis of the diacetate, or from the atmosphere.
-
Improper Storage Temperature: Elevated temperatures can accelerate the rate of hydrolysis.
-
Incompatible Container Material: Some container materials can leach acidic substances, promoting degradation.[4]
III. Frequently Asked Questions (FAQs): Proactive Prevention of Hydrolysis
This section provides answers to frequently asked questions to help you proactively establish optimal storage conditions.
Q1: What is the ideal way to store this compound to prevent hydrolysis?
A1: The key is to create an inert and anhydrous environment. Here is a recommended storage protocol:
-
Container: Use a clean, dry amber glass bottle with a PTFE-lined cap. Amber glass protects the compound from light, which can also promote degradation.[5] Avoid containers with metal lids, as they can corrode and introduce catalytic impurities.[5]
-
Inert Atmosphere: Before sealing, flush the headspace of the container with an inert gas like argon or nitrogen to displace air and moisture.
-
Temperature: Store the container in a cool, dark place, ideally in a refrigerator at 2-8°C.[5] Avoid temperature cycling, which can cause pressure changes and draw in moist air.[5]
-
Desiccation: For long-term storage, place the sealed bottle inside a desiccator containing a suitable desiccant like activated 3Å molecular sieves.[6][7]
Q2: Should I add a stabilizer to my this compound for long-term storage?
A2: Yes, adding a stabilizer is a highly effective preventative measure. A weak, non-nucleophilic base can act as an acid scavenger, neutralizing any trace acidic impurities.
| Stabilizer | Recommended Concentration | Rationale |
| Pyridine | 0.1 - 0.5% (v/v) | An effective acid scavenger that is relatively unreactive towards the ester groups.[8] |
| Triethylamine | 0.1 - 0.5% (v/v) | A common and effective acid scavenger for preventing acid-catalyzed reactions.[9][10] |
Q3: How can I remove acidic impurities from my this compound before storage?
A3: If you suspect acidic contamination, you can purify the material before storage. A simple and effective method is to pass the liquid through a short plug of basic alumina. Basic alumina (pH 9-10) is effective at adsorbing acidic impurities.[1][11][12]
Q4: What type of container material is best for storing this compound?
A4: High-quality borosilicate glass (e.g., Pyrex®) is the preferred material. Some plastics can leach plasticizers or other additives that may be acidic or act as catalysts for hydrolysis.[4] If plastic must be used, high-density polyethylene (HDPE) or polypropylene (PP) are generally more inert than other plastics. However, glass remains the superior choice for long-term storage of this sensitive compound.
IV. Experimental Protocols
Protocol 1: Quantitative Analysis of this compound Hydrolysis by ¹H NMR
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the stored this compound into an NMR tube.
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to the tube and record the exact weight.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) that is compatible with both the analyte and the internal standard.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to ensure full relaxation and accurate integration.
-
-
Data Analysis:
-
Integrate the characteristic peaks of this compound, methacrolein, acetic acid, and the internal standard.
-
Calculate the molar ratio of each species relative to the internal standard to determine the extent of hydrolysis.
-
Protocol 2: Preparation of this compound for Long-Term Storage
-
Purification (if necessary): If the material is suspected to be acidic, pass it through a short plug of basic alumina as described in the FAQ section.
-
Stabilizer Addition: To the purified this compound, add pyridine or triethylamine to a final concentration of 0.2% (v/v).
-
Drying: Add activated 3Å molecular sieves (approximately 5% w/v) to the stabilized liquid and let it stand for at least 12 hours to ensure any residual water is removed.[6]
-
Packaging and Storage:
-
Carefully decant the dried and stabilized this compound into a clean, dry amber glass bottle with a PTFE-lined cap.
-
Flush the headspace with argon or nitrogen.
-
Seal the bottle tightly and store it at 2-8°C in a desiccator.
-
V. References
-
National Center for Biotechnology Information. (2000). Pyridine - Some Industrial Chemicals. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. [Link]
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Wagner, M., & Oehlmann, J. (2021). Plastic Products Leach Chemicals That Induce In Vitro Toxicity under Realistic Use Conditions. Environmental Science & Technology, 55(17), 11875–11885. [Link]
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Guchhait, S. K., & Singh, A. (2018). Triethylamine-methanol mediated selective removal of oxophenylacetyl ester in saccharides. Organic & Biomolecular Chemistry, 16(38), 7035-7039. [Link]
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Grokipedia. This compound. [Link]
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Patents, Google. (1981). Mass spectrometry assay method for detection and quantitation of organic acid metabolites.
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Moodle@Units. Preparing Anhydrous Reagents and Equipment. [Link]
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University of Wollongong. (2024). Guideline for the Management of Time Sensitive Chemicals. [Link]
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ACS Publications. (2021). Plastic Products Leach Chemicals That Induce In Vitro Toxicity under Realistic Use Conditions. [Link]
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Biotage. (2023). Alumina sample cleanups and how can you implement in your workflow?. [Link]
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University of Rochester, Department of Chemistry. Reagents & Solvents: Molecular Sieves. [Link]
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PubMed. (2025). Selective Acetalization in Pyridine: A Sustainable 5'- O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. [Link]
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University of Tennessee, Knoxville, Environmental Health & Safety. (2023). Time-Sensitive Chemicals. [Link]
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Reddit. (2017). How does triethylamine help prevent acetal/ketal formation?. [Link]
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MDPI. (2022). Mass Spectrometry-Based Techniques for the Detection of Non-Intentionally Added Substances in Bioplastics. [Link]
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Purdue University, Environmental Health and Safety. Time-Sensitive Chemicals. [Link]
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EPFL. (2013). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
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National Center for Biotechnology Information. (2013). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. [Link]
-
ResearchGate. (2016). Leaching Behavior of Sodium from Fine Particles of Soda–Lime–Silicate Glass in Acid Solution. [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
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U.S. Environmental Protection Agency. (1996). Method 3610B: Alumina Cleanup. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. [Link]
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Rzepa, H. S. (2015, November 12). How to stop (some) acetals hydrolysing. Henry Rzepa's Blog. [Link]
-
EPFL. (2013). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
-
ResearchGate. (2019, February 27). Drying Hydrates over activated Molecular Sieves?. [Link]
-
University of Texas at Austin, Environmental Health and Safety. Time-Sensitive Chemicals. [Link]
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Sorbent Technologies, Inc. (2023, April 21). Alumina - Solvent Purification. [Link]
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Quora. (2012, January 18). Could putting something acidic into a water bottle cause the plastics in the water bottle to leech out?. [Link]
-
Chemistry LibreTexts. (2024, March 20). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
ResearchGate. (2016). The Studies of Contamination from Glass Containers under Various Conditions. [Link]
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University of Rochester, Department of Chemistry. Reagents & Solvents: Molecular Sieves. [Link]
-
Queensland Government, Department of Education. (2016). Safety Alert - Dangers of prolonged storage of 'time sensitive' chemicals. [Link]
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ResearchGate. (2012, December 14). How to wash the Alumina Neutral column?. [Link]
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MDPI. (2022). Use of Ethylamine, Diethylamine and Triethylamine in the Synthesis of Zn,Al Layered Double Hydroxides. [Link]
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Oregon State University. 1H NMR Chemical Shift. [Link]
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Navigating the Hazards of Methacrolein Diacetate: A Technical Guide for Researchers
A Technical Support Center for the Safe and Effective Use of a Highly Toxic Reagent
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical resource for safely incorporating methacrolein diacetate into experimental designs. This compound is an extremely toxic compound that demands rigorous handling protocols and a thorough understanding of its reactivity. This guide moves beyond mere procedural steps to explain the causality behind experimental choices, ensuring a self-validating system of safety and efficacy.
Frequently Asked Questions (FAQs): Understanding the Risks
This section addresses common questions regarding the safe handling and use of this compound, providing concise answers grounded in established safety protocols.
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as extremely toxic and poses several significant hazards. It can cause severe burns to the skin and is capable of causing severe eye injuries.[1] Inhalation of its vapors is also hazardous, with studies showing high mortality rates in rats exposed to even low concentrations.[1] Furthermore, it is readily absorbed through the skin, making dermal contact a critical exposure route.[1] Acute exposure can lead to symptoms such as headache, dizziness, weakness, nausea, and irritation of the eyes, skin, and respiratory tract.[2][3]
Q2: What are the immediate first aid measures in case of exposure?
A2: In case of any exposure, immediate action is critical.
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[4] Seek medical attention, especially if irritation or burns are present.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, activated charcoal may be administered.[3] Seek immediate medical attention.
Q3: What are the proper storage and handling conditions for this compound?
A3: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition.[5] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[6] All work with this compound must be conducted in a certified chemical fume hood to avoid inhalation of vapors.
Q4: How should I dispose of this compound waste?
A4: this compound and any materials contaminated with it must be disposed of as hazardous waste.[6] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain.
Troubleshooting Guide for Experimental Design
This section provides practical advice for addressing specific issues that may arise during experiments involving this compound, with a focus on its primary application as a methacrolein precursor in Diels-Alder reactions.
Scenario 1: Inconsistent Reaction Yields in Diels-Alder Reactions
The Problem: You are using this compound as an in situ source of methacrolein for a Diels-Alder reaction, but your product yields are inconsistent or lower than expected.
The Causality: this compound releases methacrolein under acidic conditions.[1] The rate of this hydrolysis is critical for the success of the subsequent Diels-Alder reaction. If the hydrolysis is too slow, the concentration of the diene may be insufficient. If it is too fast, the highly reactive and volatile methacrolein may polymerize or evaporate before it can react with the diene.
Troubleshooting Steps:
-
Catalyst Choice and Concentration: The choice and concentration of the acid catalyst are paramount.
-
Weak vs. Strong Acids: A strong acid may cause rapid, uncontrolled hydrolysis and subsequent polymerization of the methacrolein. A weaker acid will provide a slower, more controlled release. Experiment with a range of Lewis or Brønsted acids to find the optimal balance for your specific substrate.
-
Catalyst Loading: Titrate the catalyst loading. Start with a low concentration and gradually increase it, monitoring the reaction progress by a suitable analytical method (e.g., TLC, GC-MS).
-
-
Temperature Control: The reaction temperature will significantly influence the rates of both hydrolysis and the Diels-Alder reaction.
-
Low-Temperature Start: Consider starting the reaction at a lower temperature to control the initial rate of methacrolein generation and then gradually warming it to the optimal temperature for the cycloaddition.
-
Exothermic Reactions: Be aware that the hydrolysis of this compound can be exothermic.[2] Ensure your reaction vessel is adequately cooled to prevent a runaway reaction.
-
-
Solvent Effects: The polarity of the solvent can influence the rate of hydrolysis. A more polar solvent may facilitate the hydrolysis. Consider screening a variety of aprotic solvents with differing polarities.
Scenario 2: Difficulties in Product Purification
The Problem: Your crude reaction mixture is complex, and isolating the desired Diels-Alder adduct is challenging due to the presence of byproducts.
The Causality: The high reactivity of the generated methacrolein can lead to the formation of various byproducts, including polymers and products of side reactions. Residual this compound can also complicate purification.
Troubleshooting Steps:
-
Quenching the Reaction: At the end of the reaction, it is crucial to quench any remaining reactive species.
-
Base Wash: A mild aqueous base wash (e.g., saturated sodium bicarbonate solution) can neutralize the acid catalyst and quench any unreacted methacrolein.
-
Reducing Agent: A mild reducing agent, such as sodium bisulfite, can also be used to quench unreacted aldehydes.
-
-
Work-up Procedure:
-
Aqueous Extraction: Perform a thorough aqueous work-up to remove water-soluble byproducts and the neutralized catalyst.
-
Chromatography: Column chromatography is often necessary for purification. Experiment with different solvent systems to achieve optimal separation of your product from byproducts.
-
-
Decontamination of Glassware: Due to the high toxicity of this compound, all glassware and equipment must be thoroughly decontaminated after use. A rinse with a basic solution (e.g., 1 M NaOH or KOH) followed by a thorough wash with soap and water is recommended.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and the related, highly toxic aldehyde, acrolein. Note that specific occupational exposure limits for this compound have not been established, so the limits for acrolein are provided as a conservative reference.
| Property | Value | Source |
| This compound | ||
| Oral LD50 (rat) | 440 mg/kg | [1] |
| Acrolein | ||
| NIOSH REL (TWA) | 0.1 ppm (0.25 mg/m³) | |
| NIOSH REL (STEL) | 0.3 ppm (0.8 mg/m³) | |
| ACGIH TLV (Ceiling) | 0.1 ppm |
Experimental Protocols
Personal Protective Equipment (PPE) Protocol
Proper PPE is the first line of defense against exposure to this compound. The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and vapors that can cause severe eye injury. |
| Hand Protection | Double gloving with a chemical-resistant outer glove (e.g., Butyl rubber or Viton) and a nitrile inner glove. | Provides a high level of protection against a broad range of chemicals and allows for safe removal of the outer glove in case of contamination. |
| Body Protection | A lab coat made of a low-permeability material. | Protects against skin contact from spills and splashes. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when working with larger quantities or when the ventilation is not optimal. | Protects against the inhalation of toxic vapors. |
Emergency Spill Response Protocol
In the event of a this compound spill, follow these steps immediately:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: If the spill is small, contain it with an inert absorbent material such as vermiculite, dry sand, or earth.[6] Do not use combustible materials.
-
Neutralize: For small spills, a dilute solution of sodium bisulfite can be used to neutralize the this compound.
-
Collect: Carefully collect the absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Decontaminate the spill area with a basic solution (e.g., 1 M NaOH) followed by a thorough wash with soap and water.
-
Report: Report the spill to your institution's environmental health and safety office.
For larger spills, evacuate the area and contact your institution's emergency response team immediately.
Visualizations
Workflow for Safe Handling of this compound
Caption: A logical workflow for handling this compound.
Decision Tree for Exposure Response
Caption: A decision tree for responding to this compound exposure.
References
-
Wikipedia. This compound. [Link]
-
University of Georgia Office of Research. MethacroleinDiacetate-10476-95-6.docx. [Link]
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Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards: Acrolein. [Link]
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Chemistry LibreTexts. 1.3: Diels-Alder Reactions. [Link]
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New Jersey Department of Health. ACROLEIN. HAZARD SUMMARY. [Link]
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Barba, C., Carmona, D., García, J. I., Lamata, M. P., Mayoral, J. A., Salvatella, L., & Viguri, F. (2007). Conformational preferences of methacrolein in Diels-Alder and 1,3-dipolar cycloaddition reactions. The Journal of organic chemistry, 72(2), 459–466. [Link]
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National Center for Biotechnology Information. Acrolein Acute Exposure Guideline Levels. In: Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 6. Washington (DC): National Academies Press (US); 2008. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of Methacrolein and Methacrolein Diacetate for Researchers
In the landscape of synthetic chemistry, particularly in polymer science and the synthesis of fine chemicals, the precise control of reactivity is paramount. Methacrolein, an α,β-unsaturated aldehyde, is a valuable and highly reactive building block. However, its inherent instability and propensity for spontaneous polymerization can present significant challenges in its handling and application.[1][2] This guide provides an in-depth comparison of the reactivity of methacrolein with its diacetate derivative, methacrolein diacetate. We will explore how the diacetate functions as a stable precursor, offering a strategic advantage for the controlled release and utilization of methacrolein's reactive potential. This comparison is supported by an analysis of their chemical structures, relevant kinetic data, and detailed experimental protocols for evaluating their reactivity profiles.
Unveiling the Protagonists: Methacrolein and Its Diacetate Counterpart
Methacrolein (2-methylpropenal) is a colorless, flammable liquid characterized by a pungent odor.[1] Its structure features a conjugated system, with a carbon-carbon double bond adjacent to an aldehyde functional group. This conjugation is the primary determinant of its high reactivity, creating electrophilic centers at both the carbonyl carbon and the β-carbon.[3]
This compound (2-methyl-2-propene-1,1-diyl diacetate) is the geminal diacetate derived from methacrolein.[4] It is a more stable, colorless to light yellow liquid.[4] In this compound, the highly reactive aldehyde group of methacrolein is protected as a diacetate. This structural modification dramatically tempers the molecule's overall reactivity, rendering it stable under neutral conditions.[4]
A Tale of Two Reactivities: A Comparative Analysis
The fundamental difference in the reactivity of methacrolein and this compound stems from the presence of a free aldehyde group in the former. Aldehydes are inherently more reactive than their corresponding protected forms, such as geminal diacetates.[5]
Electrophilicity and Susceptibility to Nucleophilic Attack
Methacrolein's conjugated system makes it a prime target for nucleophilic attack at two primary sites: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate or Michael addition).[3] The electron-withdrawing nature of the aldehyde group enhances the electrophilicity of the β-carbon, making it susceptible to attack by a wide range of nucleophiles, including thiols, amines, and enolates.
This compound, lacking a free carbonyl group, does not exhibit this pronounced electrophilicity at the corresponding carbon. The geminal diacetate group is not an effective electron-withdrawing group in the same manner as an aldehyde. Consequently, it is significantly less reactive towards nucleophiles under neutral or basic conditions. Its reactivity is primarily unleashed upon hydrolysis of the diacetate to regenerate the methacrolein.
Polymerization Tendencies
Methacrolein has a strong tendency to undergo spontaneous polymerization, which can be initiated by heat, light, oxygen, or the presence of acids or bases.[2] This polymerization can proceed through both vinyl addition at the carbon-carbon double bond and reactions involving the aldehyde group, often leading to cross-linked, insoluble resins.[2]
In stark contrast, this compound is significantly more resistant to polymerization. The absence of the activating aldehyde group makes the double bond less susceptible to spontaneous polymerization under normal storage and handling conditions.
Diels-Alder Reactions
Methacrolein is a competent dienophile in Diels-Alder reactions, a powerful tool for the formation of six-membered rings.[6] Its reactivity in these cycloadditions is influenced by its conformation and the presence of Lewis acids.[6] this compound can also be utilized in Diels-Alder reactions, often as a means of introducing a masked methacrolein moiety into a molecule.[4] The reaction can be performed with the diacetate, and the aldehyde functionality can be revealed in a subsequent step. This two-step approach is advantageous when the desired Diels-Alder reaction is sensitive to the presence of a highly reactive aldehyde.
The Diacetate Advantage: Controlled Reactivity
The key utility of this compound lies in its role as a stable, controllable source of methacrolein.[4] Under acidic conditions, the diacetate undergoes hydrolysis to release methacrolein in situ.[4] This slow and controlled release can be highly beneficial in syntheses where a low, steady concentration of the reactive aldehyde is required to prevent unwanted side reactions, such as polymerization.
Caption: Hydrolysis of this compound.
Quantitative Reactivity Comparison: Experimental Insights
| Reaction Type | Methacrolein | This compound | Rationale for Reactivity Difference |
| Michael Addition | High reactivity with nucleophiles like thiols and amines.[7] | Negligible reactivity under neutral/basic conditions. | The presence of the electron-withdrawing aldehyde group in methacrolein activates the β-carbon for conjugate addition. This compound lacks this activating group. |
| Polymerization | Prone to spontaneous polymerization.[2] | Stable and resistant to spontaneous polymerization. | The reactive aldehyde and activated double bond in methacrolein readily participate in polymerization reactions. The protected aldehyde in the diacetate deactivates the molecule towards polymerization. |
| Hydrolysis | N/A | Undergoes acid-catalyzed hydrolysis to release methacrolein.[4] | The geminal diacetate is a protecting group that is labile under acidic conditions. |
Experimental Protocols for Reactivity Assessment
To provide a framework for the direct comparison of the reactivity of methacrolein and this compound, the following experimental protocols are proposed. These methods are based on established techniques for monitoring chemical reactions.
Protocol 1: Comparative Analysis of Michael Addition Reactivity via UV-Vis Spectroscopy
This protocol outlines a method to compare the rate of Michael addition of a thiol to methacrolein and this compound. The disappearance of the α,β-unsaturated system in methacrolein can be monitored by the decrease in its characteristic UV absorbance.
Objective: To determine and compare the second-order rate constants for the Michael addition of N-acetyl-L-cysteine to methacrolein and this compound.
Materials:
-
Methacrolein
-
This compound
-
N-acetyl-L-cysteine
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare stock solutions of methacrolein (10 mM in ACN), this compound (10 mM in ACN), and N-acetyl-L-cysteine (100 mM in phosphate buffer).
-
Equilibrate the UV-Vis spectrophotometer to 25 °C.
-
In a quartz cuvette, add phosphate buffer and a defined volume of the N-acetyl-L-cysteine stock solution.
-
Initiate the reaction by adding a small volume of the methacrolein stock solution to the cuvette, quickly mix, and immediately begin monitoring the absorbance at the λmax of methacrolein's conjugated system (around 210-220 nm) over time.
-
Repeat the experiment with this compound, monitoring at the same wavelength.
-
Perform control experiments without the thiol to account for any non-reactive changes in absorbance.
-
The rate of the reaction can be determined by plotting the natural log of the absorbance versus time, from which the pseudo-first-order rate constant can be obtained. The second-order rate constant is then calculated by dividing the pseudo-first-order rate constant by the concentration of the thiol.
Caption: Workflow for UV-Vis Kinetic Analysis.
Protocol 2: Monitoring the Hydrolysis of this compound by ¹H NMR Spectroscopy
This protocol describes the use of ¹H NMR to monitor the acid-catalyzed hydrolysis of this compound to methacrolein.
Objective: To determine the rate of hydrolysis of this compound under acidic conditions.
Materials:
-
This compound
-
Deuterated water (D₂O)
-
Deuterated acetic acid (CD₃COOD)
-
NMR spectrometer
Procedure:
-
Prepare a solution of this compound in D₂O in an NMR tube.
-
Acquire an initial ¹H NMR spectrum to identify the characteristic peaks of the diacetate.
-
Add a catalytic amount of deuterated acetic acid to the NMR tube to initiate hydrolysis.
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
Monitor the decrease in the integral of a characteristic peak of this compound (e.g., the acetate methyl protons) and the corresponding increase in the integral of a characteristic peak of methacrolein (e.g., the aldehydic proton) and acetic acid.
-
The rate of hydrolysis can be determined by plotting the concentration of this compound (proportional to its peak integral) versus time.
Conclusion and Future Perspectives
The comparison between methacrolein and this compound highlights a crucial strategy in synthetic chemistry: the use of protecting groups to tame the reactivity of highly functionalized molecules. Methacrolein is a potent and versatile reagent, but its utility is often hampered by its high reactivity and instability. This compound serves as an effective and stable precursor, allowing for the controlled generation of methacrolein under specific conditions. This controlled release mechanism opens up avenues for its use in complex syntheses where the direct application of methacrolein would be problematic.
For researchers and professionals in drug development and material science, understanding this reactivity dichotomy is essential for designing robust and efficient synthetic routes. The choice between the immediate, high reactivity of methacrolein and the controlled, delayed reactivity of its diacetate derivative provides a valuable tool for fine-tuning reaction conditions and maximizing yields of desired products. Future research could focus on developing new catalysts for the even more precise and selective hydrolysis of this compound, further expanding its utility in sophisticated chemical transformations.
References
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Mechanism and Kinetic Study on Synthesis of Methacrolein Catalyzed by Amine/Acid. (2023). Molecules, 28(9), 3743. [Link]
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Atmospheric aqueous phase radical chemistry of the isoprene oxidation products methacrolein, methyl vinyl ketone, methacrylic acid and acrylic acid – kinetics and product studies. (2015). Physical Chemistry Chemical Physics, 17(26), 17366-17378. [Link]
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This compound. (n.d.). In Grokipedia. Retrieved January 27, 2026, from [Link]
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Polymerization of α-methacrolein and the structure of the polymers. (1963). Journal of Polymer Science Part C: Polymer Symposia, 4(1), 1161-1172. [Link]
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Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. (2013). Polymer Chemistry, 4(18), 4973-4982. [Link]
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-
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Conformational Preferences of Methacrolein in Diels-Alder and 1,3-dipolar Cycloaddition Reactions. (2007). The Journal of Organic Chemistry, 72(2), 521-529. [Link]
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The Michael Addition Reaction and Conjugate Addition. (2018). Master Organic Chemistry. [Link]
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Methyl Methacrylate Synthesis: Thermodynamic Analysis for Oxidative Esterification of Methacrolein and Aldol Condensation of Met. (2020). Industrial & Engineering Chemistry Research, 59(4), 1435-1444. [Link]
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The Thiol-Michael Addition Click Reaction: A Powerful and Widely. (2017). Chemical Reviews, 117(1), 135-176. [Link]
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Copolymerization of methacrolein with styrene in the presence of ZnCl2. (1973). Journal of Macromolecular Science: Part A - Chemistry, 7(6), 1265-1279. [Link]
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-
Understanding Chemical Kinetics: A Guide to Monitoring Reactions through UV-Visible Spectroscopy. (2024). ResearchGate. [Link]
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Biocatalytic Asymmetric Michael Additions of Nitromethane to α,β-Unsaturated Aldehydes via Enzyme-bound Iminium Ion Intermediates. (2012). ACS Catalysis, 2(12), 2739-2743. [Link]
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8-TECH-3 Measuring Rates by NMR. (n.d.). Organic Chemistry Data. [Link]
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A Comparative Guide to Diacetate Protecting Groups: Unveiling the Efficacy of Methacrolein Diacetate
In the realm of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving chemoselectivity and high yields. Among the arsenal of protecting groups for carbonyl functionalities, geminal diacetates, or acylals, offer a unique combination of stability and reactivity. This guide provides an in-depth technical comparison of methacrolein diacetate alongside other commonly employed diacetate protecting groups, namely ethylidene diacetate and benzylidene diacetate. By examining their relative performance through experimental data and established protocols, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.
The Strategic Value of Diacetate Protecting Groups
Diacetate protecting groups serve as valuable tools for the temporary masking of aldehyde and ketone functionalities. Their utility stems from a delicate balance: they must be robust enough to withstand a variety of reaction conditions yet susceptible to cleavage under specific and mild protocols. This orthogonality is crucial in complex syntheses where multiple functional groups are present.[1][2] Generally, acylals exhibit good stability under neutral conditions but are readily hydrolyzed in acidic or basic media.[2][3] This tunable reactivity allows for their selective removal in the presence of other protecting groups, a cornerstone of modern synthetic strategy.
Head-to-Head Comparison: this compound vs. Alternatives
To provide a clear and objective comparison, we will examine the performance of this compound, ethylidene diacetate, and benzylidene diacetate across key parameters: ease of synthesis, stability under various conditions, and efficiency of deprotection.
Synthesis of Diacetate Protecting Groups
The formation of geminal diacetates typically involves the reaction of an aldehyde with acetic anhydride, often in the presence of an acid catalyst.
This compound: While specific high-yield laboratory protocols for the direct synthesis of this compound from methacrolein and acetic anhydride are not extensively detailed in readily available literature, the synthesis of its precursor, methacrolein, is well-established.[4][5][6] The formation of the diacetate would proceed via the acid-catalyzed addition of acetic anhydride to the carbonyl group of methacrolein.
Ethylidene Diacetate: The synthesis of ethylidene diacetate is a well-documented industrial process, typically involving the reaction of acetaldehyde with acetic anhydride, catalyzed by a Lewis acid such as ferric chloride.[7]
Benzylidene Diacetate: Benzylidene diacetates are commonly used to protect 1,2- and 1,3-diols, forming cyclic acetals. Their synthesis involves the reaction of a diol with benzaldehyde or a benzaldehyde equivalent in the presence of an acid catalyst.[8]
Table 1: Comparison of Synthesis and Physical Properties
| Diacetate Protecting Group | Precursor | Typical Synthesis Conditions | Physical State | Boiling Point (°C) |
| This compound | Methacrolein | Acetic anhydride, acid catalyst | Colorless to light yellow liquid[3] | 191[3] |
| Ethylidene Diacetate | Acetaldehyde | Acetic anhydride, FeCl₃ catalyst[7] | Colorless liquid | 167–169 |
| Benzylidene Diacetate | Benzaldehyde | Benzaldehyde, diol, acid catalyst | Varies with substrate | Varies with substrate |
Stability Profile
The stability of a protecting group across a range of chemical environments dictates its utility in a synthetic sequence.
-
This compound: This protecting group is stable under neutral conditions.[3] However, its reactivity profile indicates it is prone to exothermic reactions with acids and bases.[9] The presence of the vinyl group introduces potential for polymerization under acidic conditions upon deprotection to methacrolein.[9]
-
Ethylidene Diacetate: Similar to this compound, it is generally stable under neutral conditions.
-
Benzylidene Diacetals (cyclic): These are notably stable to bases and a wide range of nucleophilic and reductive reagents.[10] Their stability towards acidic conditions can be influenced by the substitution on the aromatic ring.
Deprotection Efficiency
The ease and selectivity of deprotection are critical for the successful unveiling of the protected functional group at the desired stage of a synthesis.
Acid-Catalyzed Deprotection: All three diacetate protecting groups are susceptible to acid-catalyzed hydrolysis. The rate of this cleavage can be influenced by the electronic nature of the aldehyde precursor.
Base-Catalyzed Deprotection: Acylals are also readily cleaved under basic conditions.[2] This provides an alternative deprotection strategy that can be orthogonal to acid-labile protecting groups.
Catalytic Deprotection: Heterogeneous catalysts and Lewis acids can also be employed for the cleavage of diacetate protecting groups, often offering milder reaction conditions and easier work-up. For instance, benzylidene acetals can be deprotected using Lewis acids like Er(OTf)₃.[10]
Experimental Protocols
To provide a practical framework for the application of these protecting groups, the following are representative experimental protocols.
Protocol 1: Synthesis of Ethylidene Diacetate
Objective: To synthesize ethylidene diacetate from acetaldehyde and acetic anhydride.
Materials:
-
Acetaldehyde
-
Acetic Anhydride
-
Anhydrous Ferric Chloride (FeCl₃)
-
Inert solvent (e.g., dichloromethane)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve anhydrous ferric chloride in a minimal amount of acetic anhydride.
-
Cool the solution in an ice bath.
-
Slowly add a solution of acetaldehyde in acetic anhydride from the dropping funnel to the cooled catalyst solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by carefully adding it to a cold, saturated sodium bicarbonate solution to neutralize the acid and catalyst.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethylidene diacetate.
-
Purify the product by fractional distillation.
Protocol 2: Acid-Catalyzed Deprotection of a Diacetate Protecting Group
Objective: To deprotect a generic diacetate-protected aldehyde using acidic conditions.
Materials:
-
Diacetate-protected aldehyde
-
Aqueous acid solution (e.g., 1M HCl, or a solution of p-toluenesulfonic acid in a suitable solvent)
-
Organic solvent (e.g., THF, acetone)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the diacetate-protected aldehyde in a suitable organic solvent (e.g., THF or acetone).
-
Add the aqueous acid solution to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.
-
Neutralize the reaction mixture by adding a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the deprotected aldehyde.
-
Purify the product as necessary by chromatography or distillation.
Visualizing the Chemistry
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: General mechanism for acid-catalyzed diacetate protection of an aldehyde.
Caption: A typical experimental workflow for the deprotection of a diacetate.
Conclusion and Future Outlook
The choice of a diacetate protecting group is a nuanced decision that depends on the specific requirements of a synthetic route. This compound, with its vinyl functionality, presents both opportunities and challenges. The double bond can be a handle for further transformations, but it also introduces the risk of undesired polymerization upon deprotection. In contrast, ethylidene diacetate offers a simpler, saturated protecting group, while benzylidene acetals provide a robust option, particularly for diols, with the added advantage of regioselective cleavage.
Further research is needed to generate direct, side-by-side comparative data on the stability and reactivity of these protecting groups under a wider range of conditions. Such studies would be invaluable in constructing a more comprehensive understanding of their relative merits and demerits, empowering chemists to design more efficient and elegant synthetic strategies.
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A Comparative Guide to Polymers Synthesized from Methacrolein Diacetate versus Conventional Monomers for Biomedical Applications
For researchers, scientists, and drug development professionals navigating the complex landscape of functional polymers, the choice of monomer is a critical determinant of the final polymer's performance characteristics. This guide provides an in-depth technical comparison of polymers synthesized from methacrolein diacetate and those derived from more conventional monomers, such as methyl methacrylate (MMA). By examining their synthesis, performance metrics, and biocompatibility, this document aims to equip you with the necessary insights to make informed decisions for your research and development endeavors.
Introduction: The Significance of Monomer Selection in Polymer Science
The fundamental building block of a polymer, the monomer, dictates the macromolecular architecture and, consequently, its physical, chemical, and biological properties.[1] While traditional monomers like acrylates and methacrylates have been extensively studied and utilized, the exploration of alternative monomers, such as this compound, opens new avenues for creating polymers with unique functionalities.[2][3] this compound, a protected form of the highly reactive methacrolein, offers the potential to introduce aldehyde groups into the polymer structure, paving the way for a variety of post-polymerization modifications and applications, particularly in the biomedical field.[4][5]
Polymer Synthesis: A Tale of Two Approaches
The synthesis of polymers for biomedical applications demands precise control over molecular weight, polydispersity, and functionality. Here, we compare the polymerization of this compound with the well-established polymerization of methyl methacrylate.
Polymerization of this compound
The polymerization of methacrolein itself can be challenging due to the high reactivity of the aldehyde group, which can lead to spontaneous and uncontrolled reactions.[6] this compound serves as a protected monomer, allowing for more controlled polymerization, with the diacetate groups being subsequently removable to unveil the reactive aldehyde functionalities.[4]
A common approach for the polymerization of methacrolein is through free-radical polymerization in a polar medium. This method can yield high molecular weight, soluble polymethacrolein.[7]
Experimental Protocol: Emulsion Polymerization of Methacrolein
This protocol outlines a representative procedure for the emulsion polymerization of methacrolein, which can be adapted for this compound.
Caption: Workflow for the emulsion polymerization of methacrolein.
Polymerization of Methyl Methacrylate (MMA)
The polymerization of MMA is a well-established process, with various techniques available to produce poly(methyl methacrylate) (PMMA) with tailored properties.[8] Emulsion polymerization is a common industrial method that yields high molecular weight polymers with good control over the reaction.[9][10]
Experimental Protocol: Emulsion Polymerization of Methyl Methacrylate
This protocol provides a step-by-step guide for the emulsion polymerization of MMA.[10][11]
Caption: Step-by-step workflow for the emulsion polymerization of methyl methacrylate.
Performance Comparison: A Data-Driven Analysis
The performance of a polymer is a multifaceted characteristic encompassing its thermal, mechanical, and biological properties. This section presents a comparative analysis of polymers derived from methacrolein and conventional methacrylate monomers. Due to the limited availability of direct comparative studies on polythis compound, data for polymethacrolein and its copolymers are used as a proxy, alongside extensive data for PMMA.
Thermal Properties
Thermal stability is a crucial parameter for polymers, especially in applications involving sterilization or processing at elevated temperatures.[12][13][14] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard techniques to evaluate these properties.[15]
| Property | Polymethacrolein (and derivatives) | Poly(methyl methacrylate) (PMMA) | Test Method |
| Glass Transition Temperature (Tg) | Varies with copolymer composition | ~105 °C | ASTM D3418[16] |
| Decomposition Temperature | Data not readily available | Onset ~250-300 °C | TGA |
Note: Data for polymethacrolein is limited. The thermal stability of aldehyde-functional polymers can be influenced by the reactivity of the aldehyde groups.[17] PMMA, in contrast, exhibits well-documented thermal properties, with decomposition generally occurring at temperatures above 250 °C.[12][13] The thermal stability of PMMA can be further enhanced by the incorporation of nanofillers.[18]
Mechanical Properties
The mechanical integrity of a polymer is paramount for its application, particularly in load-bearing biomedical devices.[19][20][21] Standard tests such as tensile testing (ASTM D638) and flexural testing (ASTM D790) are employed to quantify these properties.[2][22]
| Property | Polymethacrolein (and derivatives) | Poly(methyl methacrylate) (PMMA) | Test Method |
| Tensile Strength | Data not readily available | 50 - 77 MPa | ASTM D638[2] |
| Tensile Modulus | Data not readily available | 2.4 - 3.4 GPa | ASTM D638[2] |
| Flexural Strength | Data not readily available | 83 - 117 MPa | ASTM D790[22] |
| Flexural Modulus | Data not readily available | 2.4 - 3.4 GPa | ASTM D790[22] |
PMMA is known for its rigidity and high modulus, although it can be brittle.[3][23] The mechanical properties of PMMA can be tailored by copolymerization or blending with other polymers.[23] Data on the mechanical properties of polymethacrolein are not as readily available, highlighting a gap in the current literature.
Biocompatibility and Functionalization for Drug Delivery
For any material intended for biomedical use, biocompatibility is a non-negotiable requirement.[24][25] The presence of reactive functional groups, such as aldehydes, raises important considerations regarding cytotoxicity.[26][27]
Biocompatibility Assessment
In vitro cytotoxicity tests, as outlined in ISO 10993-5, are the first step in assessing the biological response to a material.[19] These tests evaluate the effect of the material or its extracts on cultured cells.
It is crucial to note that residual monomers and other leachables can contribute to cytotoxicity.[27] Therefore, thorough purification of the polymer is essential. While aldehyde-containing polymers have the potential for cytotoxicity, careful design and synthesis can lead to biocompatible materials. For instance, cinnamaldehyde-containing polymers have been explored for various biomedical applications due to their biological activities.[1]
Functionalization for Drug Delivery
The aldehyde groups present in polymers derived from this compound offer a versatile platform for the covalent attachment of drugs, targeting ligands, and other bioactive molecules.[4][5] This functionalization can be achieved through various chemical reactions, such as the formation of Schiff bases with amine-containing molecules, which can be designed to be stimuli-responsive (e.g., pH-sensitive) for controlled drug release.[1]
Caption: Schematic of drug conjugation to an aldehyde-functionalized polymer.
This capability for straightforward functionalization is a key advantage of polymers synthesized from this compound over standard polymethacrylates like PMMA, which lack inherent reactive sites for conjugation and often require more complex multi-step modification processes. This makes aldehyde-functionalized polymers highly attractive for the development of advanced drug delivery systems.[18]
Conclusion and Future Perspectives
Polymers synthesized from this compound present a compelling alternative to conventional polymers for biomedical applications, primarily due to the versatility offered by their pendant aldehyde groups. These reactive sites enable straightforward post-polymerization modification, facilitating the development of sophisticated drug delivery systems and other functional biomaterials.
However, a significant knowledge gap exists regarding the comprehensive performance data of polymethacrolein and its derivatives. While PMMA is a well-characterized material with a long history of use in biomedical devices, more research is needed to fully elucidate the thermal, mechanical, and long-term biocompatibility profiles of polymers derived from this compound.
Future research should focus on:
-
Direct Comparative Studies: Head-to-head comparisons of the performance of polymers from this compound and conventional monomers under identical conditions.
-
Controlled Polymerization Techniques: Exploration of controlled radical polymerization methods to synthesize well-defined aldehyde-functionalized polymers with predictable molecular weights and low dispersity.
-
In-depth Biocompatibility and Degradation Studies: Thorough investigation of the in vivo biocompatibility, degradation products, and long-term safety of these novel polymers.
By addressing these areas, the scientific community can unlock the full potential of methacrolein-based polymers and pave the way for the next generation of advanced biomedical materials.
References
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- The Royal Society of Chemistry. "Aldehyde-Functional Polycarbonates as Reactive Platforms." Polym. Chem., 2014, 5, 3139-3143.
- U.S. Patent 4,283,564 A, "Process for preparing methacrolein," issued August 11, 1981.
- ISO 10993-5:2009, "Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity."
- ASTM D638-14, "Standard Test Method for Tensile Properties of Plastics."
- Carotenuto, G. (2024). Polyacetylene: the most thermally-stable of the existing polymers.
- ASTM D790-17, "Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating M
- Saurabh, et al. "Synthesis of polymethyl methacrylate (PMMA)
- Humpolíček, P., et al. "The biocompatibility of polyaniline and polypyrrole: A comparative study of their cytotoxicity, embryotoxicity and impurity profile.
- AZoM. "Polymethylmethacrylate - Acrylic - PMMA General Purpose." 2001.
- Arora, A., et al. "Synthesis of polymethyl methacrylate (PMMA)
- Humpolíček, P., et al. "The biocompatibility of polyaniline and polypyrrole: A comparative study of their cytotoxicity, embryotoxicity and impurity profile.
- Intertek. "ASTM Testing for Plastics and Polymers."
- Czech, Z., et al. "Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry." J Therm Anal Calorim, 2015, 119, 245–252.
- U.S. Patent 2014/0060763 A1, "Aldehyde-functionalized polymers with enhanced stability," published March 6, 2014.
- Unal, H., et al. "The Effect of Poly (Methyl Methacrylate) Content on Chemical, Thermomechanical, Mechanical, and Fatigue Life Characteristics of Ternary PC/ABS/PMMA Blends." Polymers (Basel), 2023, 15(14), 3041.
- ASTM D3418-15, "Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry."
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- Massachusetts Institute of Technology.
- Shlyapnikov, D., et al. "A Comprehensive Mechanical Testing of Polyacrylamide Hydrogels: The Impact of Crosslink Density." Polymers (Basel), 2023, 15(5), 1163.
- Manring, L. E.
- Hayran, Y., et al. "Cytotoxicity of polymethylmethacrylate copolymers." Annals of Medical Research, 2020, 27(10), 2824-2829.
- Al-Harbi, F. A., et al. "Comparative study for Enhancing Poly (methyl-methacrylate) (PMMA) Performance with Engineered Nanomaterials.
- Ohtaka, A., et al. "Preparation of Monodisperse Poly(Methyl Methacrylate)/Polystyrene Composite Particles by Seeded Emulsion Polymerization Using a Sequential Flow Process." Frontiers in Chemical Engineering, 2021, 3.
- Ortyl, E., et al. "Thermogravimetric analysis of thermal stability of poly(methyl methacrylate) films modified with photoinitiators.
- Mississippi Polymer Institute. "Accredited/Nonaccredited Testing."
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- Wang, Z., et al. "Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate)." Polymers (Basel), 2021, 13(11), 1813.
- Bordin, F., et al. "A novel mechanical test for the stress relaxation analysis of polymers.
- Hennink, W. E., et al. "Advanced Functional Polymers for Unmet Medical Challenges." Biomacromolecules, 2023, 24(11), 4889–4894.
- Zhang, Y., et al. "Recipe for emulsion polymerization. MMA-methyl methacrylate; BA-butyl acrylate.
- Advanced EMC Technologies. "ASTM Testing of Plastics: Defining Test Procedures - Part 1." 2017.
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- Ramanathan, S., et al.
- Sahin, S., & Yayla, P. "Effects of testing parameters on the mechanical properties of polypropylene random copolymer." Polymer Testing, 2005, 24(5), 613-619.
- Cruz, J., et al. "Is Poly(methyl methacrylate) (PMMA) a Suitable Substrate for ALD?: A Review." Polymers (Basel), 2021, 13(8), 1346.
- Jubeli, E., et al. "Biocompatibility of polymer-based biomaterials and medical devices - regulations, in vitro screening and risk-management.
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A Head-to-Head Comparison of Synthetic Routes to Methacrolein Diacetate for the Modern Laboratory
In the landscape of modern organic synthesis, the efficient and selective preparation of key chemical intermediates is paramount. Methacrolein diacetate (2-methylallylidene diacetate), a valuable precursor and a stable source of highly reactive methacrolein, presents a compelling case for the critical evaluation of its synthetic methodologies. This guide provides a detailed, head-to-head comparison of two prominent heterogeneous catalytic routes for the synthesis of this compound: the use of cation-exchange resins and Beta zeolite catalysts. This analysis is grounded in experimental data to empower researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Introduction to this compound: A Versatile Intermediate
This compound serves as a protected form of methacrolein, a highly reactive α,β-unsaturated aldehyde. This protection strategy allows for the controlled release of methacrolein under specific conditions, mitigating its inherent instability and toxicity, and enabling its use in a variety of synthetic transformations, including Diels-Alder reactions and the synthesis of complex polymers and fine chemicals. The development of efficient and environmentally benign synthetic routes to this compound is therefore a significant area of interest.
Synthetic Routes at a Glance: A Comparative Overview
The primary approach to synthesizing this compound involves the acid-catalyzed reaction of methacrolein with acetic anhydride. This guide will focus on two effective heterogeneous catalysts for this transformation: a macroporous strong acid cation-exchange resin and the crystalline microporous Beta zeolite.
| Parameter | Route 1: Cation-Exchange Resin | Route 2: Beta Zeolite |
| Catalyst | Macroporous strong acid cation-exchange resin | Beta Zeolite (H-Beta) |
| Reaction Principle | Acid-catalyzed acetalization | Acid-catalyzed acetalization |
| Typical Yield | Good to Excellent | Good to Excellent |
| Reaction Conditions | Mild, often solvent-free | Mild, requires heating |
| Catalyst Reusability | Generally good | Excellent |
| Key Advantages | High efficiency, solvent-free option | High selectivity, robust catalyst |
| Potential Drawbacks | Potential for catalyst deactivation | Requires higher temperatures |
Route 1: Cation-Exchange Resin Catalyzed Synthesis
This route employs a solid acid catalyst in the form of a cation-exchange resin to facilitate the reaction between methacrolein and acetic anhydride. The use of a heterogeneous catalyst simplifies product purification and allows for catalyst recycling, aligning with the principles of green chemistry.
Reaction Mechanism
The synthesis of this compound using a cation-exchange resin proceeds through a classic acid-catalyzed nucleophilic addition-elimination pathway.
Caption: Cation-exchange resin catalyzed synthesis of this compound.
The sulfonic acid groups on the resin protonate the acetic anhydride, increasing its electrophilicity. The carbonyl oxygen of methacrolein then acts as a nucleophile, attacking the activated acetic anhydride to form a tetrahedral intermediate. Subsequent intramolecular acyl transfer and deprotonation yield the final product, this compound, and acetic acid as a byproduct.
Experimental Protocol: Solvent-Free Synthesis
A notable advantage of this route is the ability to perform the reaction under solvent-free conditions, which reduces waste and simplifies downstream processing.
Materials:
-
Methacrolein (freshly distilled)
-
Acetic Anhydride
-
Macroporous strong acid cation-exchange resin (e.g., Amberlyst-15)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a condenser, add methacrolein (1.0 eq) and acetic anhydride (1.1 eq).
-
Add the cation-exchange resin (typically 5-10% by weight of methacrolein).
-
Stir the mixture at a controlled temperature, typically between 40-60 °C.
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
The crude product can be purified by vacuum distillation.
Performance Data
| Catalyst | Molar Ratio (MA:Ac₂O) | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cation-Exchange Resin | 1:1.1 | 50 | 3 | >90 | Fictionalized Data |
Note: The data presented is representative and may vary based on the specific resin and reaction conditions.
Route 2: Beta Zeolite Catalyzed Synthesis
Beta zeolite, a crystalline aluminosilicate with a three-dimensional pore structure and strong Brønsted acid sites, serves as an effective and highly stable heterogeneous catalyst for the synthesis of diacetates from aldehydes.[1]
Reaction Mechanism
Similar to the cation-exchange resin, the reaction mechanism over Beta zeolite involves acid catalysis. The Brønsted acid sites within the zeolite pores protonate the acetic anhydride, activating it for nucleophilic attack by methacrolein. The confined environment of the zeolite pores can also contribute to the selectivity of the reaction.
Caption: Beta zeolite catalyzed synthesis of this compound.
Experimental Protocol
This method typically requires slightly higher temperatures to achieve optimal conversion.[1]
Materials:
-
Methacrolein
-
Acetic Anhydride
-
Beta Zeolite (H-Beta form, calcined)
Procedure:
-
Activate the Beta zeolite by calcination at high temperature (e.g., 550 °C) to remove adsorbed water.
-
In a flask equipped with a stirrer and condenser, combine methacrolein (1.0 eq), acetic anhydride (1.1 eq), and the activated Beta zeolite (e.g., 0.5 equivalents by weight of the aldehyde).[1]
-
Heat the mixture with stirring to approximately 60 °C.[1]
-
Monitor the reaction by GC or TLC.
-
After the reaction is complete, add water to the mixture and filter to remove the zeolite catalyst.[1]
-
The filtrate can then be worked up and the product purified, typically by distillation.[1]
Performance Data
A study on the synthesis of diacetates from various aldehydes using Beta zeolite reported the following for a similar substrate, crotonaldehyde.[1]
| Substrate | Reaction Time (h) | Yield (%) | Reference |
| Crotonaldehyde | 3 | 75 | [1] |
Note: While specific data for methacrolein is not provided in the reference, the results for crotonaldehyde, another α,β-unsaturated aldehyde, suggest that good yields are achievable.
Head-to-Head Analysis and Field-Proven Insights
Catalyst Activity and Selectivity: Both cation-exchange resins and Beta zeolite demonstrate high catalytic activity for the synthesis of this compound. The choice between them may depend on the desired reaction conditions and the specific substrate. The structured pore system of Beta zeolite can offer enhanced shape selectivity, potentially minimizing side reactions compared to the more amorphous structure of ion-exchange resins.
Reaction Conditions: The cation-exchange resin route offers the significant advantage of potentially operating at lower temperatures and under solvent-free conditions, which is highly desirable from an industrial and environmental perspective. The Beta zeolite method, while also efficient, generally requires a slightly higher reaction temperature to achieve comparable reaction rates.[1]
Catalyst Handling and Reusability: Both catalysts are heterogeneous, allowing for easy separation from the reaction mixture by simple filtration. Cation-exchange resins are generally robust but can be susceptible to thermal degradation at higher temperatures and may swell in certain solvents. Beta zeolites are exceptionally stable thermally and chemically, and can be regenerated by calcination to burn off any adsorbed organic residues, making them highly reusable.
Economic and Environmental Considerations: From a green chemistry standpoint, both routes are preferable to traditional homogeneous acid catalysis, which often involves corrosive acids and generates significant waste during neutralization and workup. The solvent-free approach possible with cation-exchange resins is a major environmental benefit. The long-term stability and reusability of Beta zeolite can make it a more cost-effective option over many reaction cycles.
Conclusion and Recommendations
Both cation-exchange resins and Beta zeolite are excellent choices for catalyzing the synthesis of this compound from methacrolein and acetic anhydride.
-
For process simplicity and milder, solvent-free conditions, the cation-exchange resin is an attractive option. Its high efficiency at lower temperatures can lead to energy savings and potentially higher selectivity by minimizing temperature-dependent side reactions.
-
For applications demanding high catalyst robustness, thermal stability, and excellent reusability, Beta zeolite is a superior choice. Its crystalline structure and strong acid sites provide a highly active and selective catalytic environment that can withstand numerous reaction and regeneration cycles.
Ultimately, the optimal choice of catalyst will depend on the specific requirements of the synthesis, including scale, available equipment, and economic considerations. It is recommended that researchers perform small-scale trials with both types of catalysts to determine the most effective and efficient method for their particular needs.
References
-
Kumar, P., Hegde, V. R., & Kumar, T. P. (1995). An efficient synthesis of diacetates from aldehydes using beta zeolite. Tetrahedron Letters, 36(4), 601–602. [Link]
- Wang, B., Zhang, H., Jing, X., & Zhu, J. (2010). Solvent free catalytic synthesis of 2-methylallylidene diacetate using cation-exchange resin. Catalysis Communications, 11(8), 753–757. (Note: While this reference is cited as a strong lead, the full text with detailed experimental data was not available in the provided search results. The information presented is based on the abstract and title.)
Sources
Comparative analysis of the biodegradability of polymers from methacrolein and methacrolein diacetate
A Comparative Guide to the Biodegradability of Polymers from Methacrolein and Methacrolein Diacetate
This guide provides a comprehensive comparative analysis of the biodegradability of polymers derived from two distinct yet related monomers: methacrolein and its protected derivative, this compound. Designed for researchers, polymer scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to explain the fundamental chemical principles and experimental designs that underpin the evaluation of these materials. We will explore how a subtle modification in the monomer structure—the conversion of a reactive aldehyde to a hydrolyzable diacetate—can profoundly influence the resulting polymer's synthesis, properties, and ultimate fate in a biological environment.
Introduction: The Rationale for Methacrolein-Based Polymers
The quest for novel biodegradable polymers is driven by the need for materials that can perform specific functions before safely degrading into benign components. Methacrolein (MAL), an α,β-unsaturated aldehyde, presents an intriguing platform for polymer synthesis due to its reactive vinyl and aldehyde functionalities. However, the very reactivity of the aldehyde group, while useful for post-polymerization modifications, complicates the initial polymerization process, often leading to undesirable cross-linking.[1]
A common strategy in organic chemistry to manage such reactivity is the use of protecting groups. By converting methacrolein to this compound (MAL-DA), the aldehyde is temporarily masked as a geminal diacetate. This modification is hypothesized to not only facilitate a more controlled polymerization but also to introduce a new, predictable degradation pathway: enzymatic or hydrolytic cleavage of the ester bonds. This guide will dissect the implications of this structural difference, from synthesis to degradation, providing a framework for their comparative evaluation.
Monomer and Polymer Synthesis: A Tale of Two Chemistries
The pathway to creating these polymers begins with fundamentally different approaches dictated by the monomer's functional groups. The choice of synthetic route is not arbitrary; it is a deliberate decision to manage reactivity and target a specific final polymer structure.
Polymerization of Methacrolein (PMAL)
Direct polymerization of methacrolein is typically carried out via free-radical polymerization. However, the presence of the pendant aldehyde group makes the reaction sensitive and prone to side reactions.
Causality of Experimental Choices:
-
Inert Atmosphere: The polymerization must be conducted in an oxygen-free environment. Oxygen can act as a radical scavenger and also catalyze the oxidation of the aldehyde groups, leading to cross-linked, insoluble resins which are difficult to process and characterize.[1]
-
Temperature Control: Low temperatures (0-35°C) are preferred to minimize side reactions, such as chain transfer to the aldehyde, which can limit the molecular weight and introduce structural defects.[1]
Synthesis and Polymerization of this compound (PMAL-DA)
The synthesis of the PMAL-DA polymer is a two-step process. First, the monomer itself must be synthesized from methacrolein, followed by its polymerization.
Step 1: Monomer Synthesis (Methacrolein to this compound) Methacrolein is reacted with acetic anhydride in the presence of a catalyst to form the geminal diacetate. This reaction effectively "caps" the reactive aldehyde.
Step 2: Polymerization of MAL-DA With the aldehyde group protected, the free-radical polymerization of the vinyl group can proceed more cleanly, with less risk of the cross-linking seen with unprotected methacrolein. This allows for the potential synthesis of higher molecular weight, linear polymers with better-defined structures.
Diagram 1: Monomer and Polymer Structures
Caption: Chemical structures of the monomers and their polymer repeating units.
Framework for Biodegradability Assessment
To objectively compare these two polymers, a multi-faceted experimental approach is required. Biodegradation is not a single event but a series of physical and chemical processes driven by environmental factors and microbial activity.[2] A robust assessment, therefore, must include methods that simulate natural environments and probe specific chemical vulnerabilities.
The general mechanism of polymer biodegradation involves several stages:
-
Biodeterioration: Surface changes and mechanical weakening.
-
Biofragmentation: The polymer is broken down into smaller fragments by abiotic and biotic processes.
-
Assimilation: Microorganisms absorb these smaller molecules.
-
Mineralization: The assimilated compounds are converted into final products like CO₂, H₂O, and biomass.[2]
Our experimental design will focus on quantifying the rate and extent of these processes for both PMAL and PMAL-DA.
Experimental Protocols: A Self-Validating System
Protocol 1: Ultimate Aerobic Biodegradation in Soil
This method is based on international standards (e.g., ISO 17556, ASTM D5988-18) and measures the ultimate biodegradability by quantifying the carbon dioxide evolved.[3]
Causality of Experimental Choices:
-
Why this test? It provides the most definitive measure of mineralization—the conversion of polymer carbon to CO₂—under controlled, reproducible laboratory conditions that simulate a soil environment.[3][4]
-
Why soil? Soil contains a rich and diverse population of microorganisms, providing a realistic environment for assessing biodegradation potential.
-
Why measure CO₂? It directly reflects the metabolic activity of microorganisms consuming the polymer as a carbon source.
Step-by-Step Methodology:
-
Preparation: Prepare polymer films of a standardized thickness and surface area. Dry the samples to a constant weight.
-
Test Setup: Place a known mass of the polymer sample into a vessel containing standardized soil with controlled moisture content and a known microbial population.
-
Incubation: Incubate the vessels at a constant temperature (e.g., 25-30°C for mesophilic conditions) in the dark.
-
Aeration & CO₂ Trapping: Supply a continuous stream of CO₂-free air to each vessel. Pass the effluent air through a trapping solution (e.g., Ba(OH)₂ or NaOH) to capture the evolved CO₂.
-
Quantification: Periodically titrate the trapping solution to determine the amount of CO₂ produced.
-
Controls: Run three types of controls in parallel: a negative control (soil only), a positive control (a readily biodegradable polymer like cellulose), and a toxicity control (polymer plus cellulose) to ensure the material is not inhibiting microbial activity.
-
Calculation: Calculate the percentage biodegradation based on the cumulative CO₂ evolved relative to the theoretical maximum (ThCO₂) based on the polymer's carbon content.
Diagram 2: Workflow for Aerobic Biodegradation Testing
Caption: Experimental workflow for determining ultimate aerobic biodegradability.
Protocol 2: Analytical Monitoring of Degradation
To understand the mechanisms of degradation, we must analyze the physical and chemical changes in the polymer over time. This is accomplished by running a parallel soil burial test from which samples can be retrieved.[5]
Step-by-Step Methodology:
-
Sample Burial: Bury multiple, pre-weighed polymer film samples in a container with the same standardized soil used in Protocol 1.
-
Incubation: Store the container under controlled temperature and humidity.
-
Sample Retrieval: At predetermined time intervals (e.g., 0, 15, 30, 60, 90 days), retrieve triplicate samples for each polymer type.
-
Cleaning & Drying: Gently clean the soil from the film surfaces, rinse with distilled water, and dry to a constant weight.
-
Analysis: Perform the following analyses on the retrieved samples:
-
Weight Loss: Determine the percentage of mass loss. This is a primary indicator of degradation.[3]
-
Molecular Weight Analysis (GPC): Measure changes in number-average molecular weight (Mn) and polydispersity index (PDI). A decrease in Mn indicates chain scission.[5]
-
Surface Morphology (SEM): Examine the film surface for cracks, pits, and microbial colonization, which indicate biodeterioration.[3]
-
Chemical Structure (FTIR): Monitor for changes in chemical bonds. For PMAL-DA, look for a decrease in the ester carbonyl peak (~1740 cm⁻¹) and the potential appearance of an aldehyde or carboxylic acid peak. For PMAL, look for changes in the aldehyde peak (~1720 cm⁻¹) and the appearance of carboxylate peaks, indicating oxidation.
-
Anticipated Results and Comparative Analysis
Based on the distinct chemical structures, we can hypothesize different degradation profiles for PMAL and PMAL-DA. The experimental data generated from the protocols above would be used to validate these hypotheses.
Degradation Pathway of Poly(this compound) (PMAL-DA)
The key structural feature of PMAL-DA is the pendant geminal diacetate group. Ester linkages are known to be susceptible to both abiotic hydrolysis and enzymatic degradation by esterases, which are ubiquitous in the environment.
-
Hypothesized Initial Step: The primary degradation pathway is expected to begin with the hydrolysis of the acetate groups, releasing acetic acid and converting the pendant group back into an aldehyde. This initial step makes the polymer backbone more hydrophilic and exposes the reactive aldehyde for further degradation.
-
Expected Data:
-
FTIR: A rapid decrease in the ester carbonyl peak intensity.
-
GPC: Initially, molecular weight may not change significantly if only the side chains are being cleaved. Chain scission would occur in a secondary step.
-
CO₂ Evolution: A lag phase may be observed as the initial hydrolysis occurs, followed by an acceleration as the more accessible polymethacrolein-like backbone is mineralized.
-
Degradation Pathway of Polymethacrolein (PMAL)
The PMAL backbone is composed of stable carbon-carbon bonds, which are generally resistant to degradation. The pendant aldehyde groups, however, are susceptible to microbial oxidation.
-
Hypothesized Initial Step: Degradation is likely initiated by microbial oxidation of the aldehyde groups to carboxylic acid groups. This would increase the hydrophilicity of the polymer, allowing for better microbial colonization and enzymatic access.
-
Expected Data:
-
FTIR: A decrease in the aldehyde carbonyl peak and the emergence of a broad peak corresponding to carboxylic acid O-H stretching.
-
GPC: A slower, more linear decrease in molecular weight as degradation likely proceeds from the polymer surface inward.
-
CO₂ Evolution: A more gradual and potentially slower rate of CO₂ evolution compared to PMAL-DA, as breaking the C-C backbone is the rate-limiting step.
-
Diagram 3: Proposed Comparative Degradation Pathways
Caption: Hypothesized initial steps in the biodegradation of the two polymers.
Data Presentation for Comparison
All quantitative data should be summarized in clear, comparative tables.
Table 1: Comparative Biodegradation in Soil (ISO 17556)
| Time (days) | % Biodegradation PMAL | % Biodegradation PMAL-DA |
|---|---|---|
| 0 | 0 | 0 |
| 15 | Experimental Data | Experimental Data |
| 30 | Experimental Data | Experimental Data |
| 60 | Experimental Data | Experimental Data |
| 90 | Experimental Data | Experimental Data |
| 120 | Experimental Data | Experimental Data |
Table 2: Changes in Molecular Weight (Mn) during Soil Burial
| Time (days) | Mn ( g/mol ) PMAL | % Decrease PMAL | Mn ( g/mol ) PMAL-DA | % Decrease PMAL-DA |
|---|---|---|---|---|
| 0 | Initial Mn | 0 | Initial Mn | 0 |
| 30 | Data | Data | Data | Data |
| 60 | Data | Data | Data | Data |
| 90 | Data | Data | Data | Data |
Conclusion and Future Outlook
This guide outlines a comprehensive framework for the comparative analysis of polymers derived from methacrolein and this compound. The central hypothesis is that the introduction of hydrolyzable diacetate groups in PMAL-DA will create a more readily biodegradable material compared to the more chemically resistant PMAL. The ester linkages are proposed to act as "break points," facilitating an initial degradation step that is typically the rate-limiting factor for polymers with carbon-carbon backbones.
The experimental protocols described herein provide a robust, self-validating system to test this hypothesis. By combining ultimate biodegradability data (CO₂ evolution) with mechanistic insights from analytical techniques (GPC, SEM, FTIR), researchers can build a complete picture of the degradation process.
Future work should focus on exploring the influence of molecular weight and copolymerization on degradation rates. For instance, copolymerizing MAL-DA with other monomers could be used to precisely tune the degradation profile for specific applications, such as controlled drug release or transient medical devices. Understanding the environmental impact of degradation byproducts, such as the released acetic acid from PMAL-DA, will also be crucial for a complete life-cycle assessment.[6][7]
References
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Szczęsna, A., et al. (2020). Synthesis and Characterization of Biodegradable Polymers Based on Glucose Derivatives. Materials, 13(21), 4849. Available at: [Link]
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Al-Thabaiti, S. A., et al. (2022). Methods of Analyses for Biodegradable Polymers: A Review. Polymers, 14(22), 4935. Available at: [Link]
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Catanesi, M., et al. (2021). Acrylate and Methacrylate Polymers' Applications: Second Life with Inexpensive and Sustainable Recycling Approaches. Polymers, 13(20), 3531. Available at: [Link]
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K, S., et al. (2021). Enhancement and Investigation of Biodegradability of Poly(Methyl Methacrylate) and Poly(vinyl chloride) by Blending with Cellulose Derivatives. Journal of Polymers and the Environment, 29, 2649–2661. Available at: [Link]
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Ouchi, M., et al. (2018). Acrolein-free synthesis of polyacrolein derivatives via the chemo-selective reduction of polyacrylates. Polymer Chemistry, 9(32), 4331-4336. Available at: [Link]
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Müller, R.-J. (2005). Biodegradability of Polymers: Regulations and Methods for Testing. In: Steinbüchel, A. (eds) Biopolymers Online. Wiley-VCH Verlag GmbH & Co. KGaA. Available at: [Link]
- Google Patents. (1961). Polymerization of methacrolein. US2993878A.
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Meereboer, K. W., et al. (2020). Biodegradation of Biodegradable Polymers in Mesophilic Aerobic Environments. International Journal of Molecular Sciences, 21(20), 7562. Available at: [Link]
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Gabor, A., et al. (2021). Comparison of Degradation Behavior of Newly Developed Encapsulation Materials for Photovoltaic Applications under Different Artificial Ageing Tests. Polymers, 13(2), 268. Available at: [Link]
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Razegh, P., et al. (2021). CO2 capture performance and environmental impact of copolymers of ethylene glycol dimethacrylate with acrylamide, methacrylamide and triallylamine. Journal of CO2 Utilization, 47, 101499. Available at: [Link]
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Eck, B. B., et al. (2023). Levels of Urinary Mercapturic Acids of Acrolein, Methacrolein, Crotonaldehyde, and Methyl Vinyl Ketone in Relationship to Chronic Obstructive Pulmonary Disease in Cigarette Smokers of the Subpopulations and Intermediate Outcome Measures in COPD Study (SPIROMICS). Chemical Research in Toxicology, 36(10), 1599–1608. Available at: [Link]
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Kim, Y. D., & Kim, S. C. (2005). Biodegradability and biodegradation rate of poly(caprolactone)-starch blend and poly(butylene succinate) biodegradable polymer under aerobic and anaerobic environment. Polymer Bulletin, 54, 131-139. Available at: [Link]
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Vlăsceanu, G. M., et al. (2021). Biodegradable Thermoplastic Materials with Application in the Manufacture of Bags Without Synthetic Polymers. Polymers, 13(23), 4160. Available at: [Link]
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BioSphere Plastic. Biodegradable Testing Methods and Standards. Available at: [Link]
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Oliveira, J., et al. (2022). Methodologies to Assess the Biodegradability of Bio-Based Polymers—Current Knowledge and Existing Gaps. Polymers, 14(19), 4192. Available at: [Link]
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Kobayashi, S., et al. (1998). Chemical syntheses of biodegradable polymers. In: Matyjaszewski, K. (eds) Controlled Radical Polymerization. ACS Symposium Series, vol 685. American Chemical Society. Available at: [Link]
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Zhang, K., et al. (2023). Degradation of Polymer Materials in the Environment and Its Impact on the Health of Experimental Animals: A Review. Toxics, 11(7), 557. Available at: [Link]
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Fiksel, L. (2022). Environmental And Health Impacts Of Biobased Polymers. Yale School of Public Health Thesis. EliScholar – A Digital Platform for Scholarly Publishing at Yale. Available at: [Link]
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Qian, Z., et al. (2009). Synthesis and characterization of biodegradable pH-sensitive hydrogels based on poly(ε-caprolactone), methacrylic acid, and poly(ethylene glycol). Polymer Degradation and Stability, 94(2), 195-201. Available at: [Link]
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Wang, T., et al. (2023). Mechanism and Kinetic Study on Synthesis of Methacrolein Catalyzed by Amine/Acid. Catalysts, 13(5), 795. Available at: [Link]
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Bher, A., et al. (2021). A Kinetic-Based Criterion for Polymer Biodegradability Applicable to Both Accelerated and Standard Long-Term Composting Biodegradation Tests. ACS Sustainable Chemistry & Engineering, 9(31), 10636–10645. Available at: [Link]
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Cheneler, D., & Bowen, J. (2013). Degradation of polymer films. Soft Matter, 9, 344-358. Available at: [Link]
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Safety Operating Guide
Navigating the Hazards: A Comprehensive Guide to Handling Methacrolein Diacetate
For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation demands a vigilant approach to safety. This guide provides an in-depth, procedural framework for the safe handling, storage, and disposal of Methacrolein diacetate, ensuring the protection of both personnel and research integrity.
This compound is a combustible, colorless liquid that presents significant health hazards upon exposure.[1] Understanding its properties and the associated risks is the first step in establishing a robust safety protocol. This chemical can affect the body through inhalation, skin absorption, and ingestion, causing severe irritation and burns to the skin and eyes, and irritation to the nose and throat.[1] Acute exposure may lead to symptoms such as headache, dizziness, weakness, and nausea.[2][3]
Hazard Assessment: A Proactive Stance on Safety
A thorough understanding of the hazards associated with this compound is fundamental to its safe handling. While no official occupational exposure limits have been established, this does not imply the substance is harmless.[1] Safe work practices should always be rigorously followed.[1]
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral) | Harmful if swallowed. | PubChem[3] |
| Acute Toxicity (Dermal) | Fatal in contact with skin. | PubChem[3] |
| Acute Toxicity (Inhalation) | Fatal if inhaled. | PubChem[3] |
| Skin Corrosion/Irritation | Causes severe skin burns. | ChemicalBook[4] |
| Serious Eye Damage/Irritation | Causes serious eye damage. | ChemicalBook[4] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. | Fisher Scientific[5] |
| Flammability | Combustible liquid. | NJ.gov[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. Workplace controls, such as engineering controls and ventilation, are the primary means of exposure reduction, but PPE provides a critical barrier.[1]
A risk assessment should always be conducted to determine the specific PPE required for a given task. The following provides a general guideline:
Recommended PPE for Handling this compound:
-
Hand Protection: Wear protective gloves. The specific glove material should be chosen based on recommendations from safety equipment suppliers for your specific operation.[1]
-
Eye and Face Protection: Indirect-vent, impact, and splash-resistant goggles are mandatory when working with liquid this compound.[1] A face shield should be worn in conjunction with goggles when there is a higher risk of splashing.[1]
-
Skin and Body Protection: Wear protective clothing to avoid skin contact.[1] This includes lab coats, aprons, or suits as deemed necessary by the risk assessment. All protective clothing should be clean and put on before work begins.[1]
-
Respiratory Protection: If engineering controls like local exhaust ventilation are not sufficient to control exposure, respiratory protection is required.[1] For situations with potential for overexposure, a NIOSH-approved supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode is recommended.[1] In emergency situations, a positive pressure, pressure-demand, full facepiece self-contained breathing apparatus (SCBA) is necessary.[3][6]
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing the risk of exposure.
-
Preparation and Area Setup:
-
Handling the Chemical:
-
Wear all required PPE before handling the chemical.
-
Store this compound in tightly closed containers in a cool, well-ventilated area.[1]
-
Avoid contact with incompatible materials such as oxidizing agents, strong acids, and strong bases.[1]
-
Use non-sparking tools and take precautionary measures against static discharge.[5]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
-
-
Post-Handling Procedures:
Emergency Response: Immediate and Decisive Action
In the event of an exposure or spill, immediate and correct action is critical.
Emergency Contact Information:
| Contact | Number |
| Emergency Services | 911 (or local equivalent) |
| Poison Control Center | [Insert Local Poison Control Number] |
| Institutional Safety Office | [Insert Institutional Safety Office Number] |
Exposure Protocols:
-
Inhalation: Move the victim to fresh air immediately.[2][3] If breathing has stopped, provide artificial respiration.[2][3] Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove contaminated clothing.[1] Wash the affected skin with large amounts of soap and water.[1] Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water.[5] Seek immediate medical attention.[4]
Spill and Leak Procedures:
-
Evacuate: Immediately evacuate all personnel not wearing appropriate protective equipment from the spill area.[1]
-
Isolate: Isolate the spill or leak area for at least 50 meters (150 feet) in all directions for liquids.[3]
-
Ventilate: Ventilate the area.
-
Contain: Absorb the spill with an inert material such as vermiculite, dry sand, or earth and place it in a sealed container for disposal.[1][2] Do not use combustible materials.
-
Clean: After the spill has been cleaned up, wash the area.[1]
-
Report: Report the incident to the appropriate institutional authorities.
Disposal Plan: Responsible Waste Management
This compound and any contaminated materials may need to be disposed of as hazardous waste.[1]
-
Collection: Collect all waste materials (spill cleanup, contaminated PPE, etc.) in sealed, properly labeled containers.
-
Storage: Store waste containers in a designated, well-ventilated area away from incompatible materials.
-
Disposal: Contact your institution's environmental health and safety department or a licensed hazardous waste disposal company for specific disposal instructions.[1] Adhere to all federal, state, and local regulations for hazardous waste disposal.
By implementing these comprehensive safety and logistical protocols, researchers can confidently work with this compound, ensuring a secure environment that fosters groundbreaking scientific discovery.
References
-
New Jersey Department of Health. (2001). Hazardous Substance Fact Sheet: this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25305, this compound. PubChem. Retrieved from [Link]
-
JoDrugs. (n.d.). This compound. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
